molecular formula C15H27N3O5 B12540458 Thr-Pro-Leu

Thr-Pro-Leu

Cat. No.: B12540458
M. Wt: 329.39 g/mol
InChI Key: DEGCBBCMYWNJNA-RHYQMDGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thr-Pro-Leu is a synthetic tripeptide composed of Threonine, Proline, and Leucine. While the specific biological function and research applications of this exact sequence are not yet fully characterized in the available literature, peptides containing Pro-Leu motifs are of significant interest in biochemical research . For instance, Pro-Leu sequences are found in substrates used to study the activity of bacterial collagenases and other metalloproteases . Furthermore, a tetrapeptide containing Pro-Leu has been investigated in vivo for its effects on hemostasis and thrombus formation, demonstrating potential anticoagulant and fibrinolytic activities . Research into bioactive peptides is a growing field, particularly for their potential roles as enzyme inhibitors, with food-derived peptides being studied for their ability to inhibit enzymes like Angiotensin-I-Converting Enzyme (ACE) . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27N3O5

Molecular Weight

329.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H27N3O5/c1-8(2)7-10(15(22)23)17-13(20)11-5-4-6-18(11)14(21)12(16)9(3)19/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1

InChI Key

DEGCBBCMYWNJNA-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

Structural Elucidation in Research Models

Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the amino acid sequence of peptides. In the case of α-endorphin and γ-endorphin, mass spectrometry was used in conjunction with other methods to establish their primary structure, thereby identifying the presence of the this compound sequence. nih.govpnas.org More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are now routinely used for the identification and sequencing of peptides from complex mixtures, such as in the characterization of bioactive peptides from Black Soldier Fly Larvae. mdpi.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For larger and more complex peptides containing the this compound motif, such as those inspired by cyanobacterial natural products, 2D-NMR techniques like COSY, HSQC, and HMBC are used to confirm the amino acid sequence and to gain insights into their conformation. scienggj.orgnih.gov

X-ray Crystallography of Peptide-Target Complexes (if applicable for related peptides)

X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule. To date, there is no specific information available on the X-ray crystal structure of an isolated this compound tripeptide or its complex with a biological target. However, the principles of this technique are widely applied to understand the interactions of peptides with their protein targets.

The process involves co-crystallizing the peptide with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the peptide-protein complex can be determined. This information is invaluable for structure-based drug design, as it reveals the precise molecular interactions at the binding site. While no specific examples for a this compound complex are available, this method has been instrumental in understanding the binding of numerous other peptides to their receptors and enzymes.

Biosynthesis, Enzymatic Processing, and Metabolic Pathways of Thr Pro Leu and Analogous Peptides

Biosynthesis of Constituent Amino Acids: Threonine, Proline, and Leucine (B10760876)

The formation of the tripeptide Thr-Pro-Leu is contingent on the availability of its constituent amino acids: threonine, proline, and leucine. The biosynthesis of these amino acids is a fundamental aspect of cellular metabolism, extensively studied in various model organisms.

Metabolic Pathways and Precursors in Model Organisms

The biosynthetic pathways for threonine, proline, and leucine originate from key intermediates of central carbon metabolism.

Threonine: In microorganisms like Escherichia coli, threonine biosynthesis is part of the aspartate family pathway. creative-proteomics.com The process starts with aspartate, which is phosphorylated by aspartate kinase. creative-proteomics.com A series of enzymatic reactions converts aspartyl-phosphate to aspartate semialdehyde, a key branch point. One branch, through the action of homoserine dehydrogenase and homoserine kinase, leads to the synthesis of threonine. creative-proteomics.com

Proline: Proline is biosynthetically derived from L-glutamate. nih.gov Glutamate is first converted to glutamate-5-semialdehyde. This intermediate can then spontaneously cyclize to form 1-pyrroline-5-carboxylic acid (P5C), which is subsequently reduced by pyrroline-5-carboxylate reductase to yield proline. nih.gov In mammalian cells, such as Chinese Hamster Ovary (CHO) cells, proline biosynthesis primarily occurs in the mitochondria. acs.org

Leucine: The biosynthesis of leucine is interconnected with the pathways for other branched-chain amino acids, valine and isoleucine, all originating from pyruvate. oup.com In fungi like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica, the pathway diverges from valine synthesis at the level of α-ketoisovalerate. nih.govasm.org A series of enzymatic steps catalyzed by α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase leads to the formation of α-ketoisocaproate, the direct precursor of leucine. nih.gov

A summary of the precursors for each amino acid is presented in the table below.

Amino AcidPrecursor(s)Model Organism Example(s)
Threonine Aspartate, ATP, NADPHEscherichia coli creative-proteomics.comresearchgate.net
Proline L-glutamate, ATP, NADH/NADPHEscherichia coli, Mammalian cells nih.govacs.org
Leucine Pyruvate, Acetyl-CoASaccharomyces cerevisiae, Yarrowia lipolytica nih.govasm.org

Regulation of Amino Acid Availability in Research Systems

The cellular concentrations of threonine, proline, and leucine are tightly regulated to meet metabolic demands without leading to wasteful overproduction. These regulatory mechanisms are crucial in research systems for controlling cellular growth and protein production.

In E. coli, the threonine biosynthesis pathway is subject to feedback inhibition. The first enzyme, aspartate kinase, exists as three isoenzymes, with the activity of aspartate kinase I being inhibited by threonine. researchgate.net Additionally, the expression of the thrABC operon, which encodes key enzymes in the pathway, is controlled by a transcriptional attenuation mechanism that responds to the levels of both threonine and isoleucine. researchgate.net In research settings, environmental factors like phosphate (B84403) concentration can also significantly influence the metabolic flux towards threonine biosynthesis. frontiersin.orgnih.govfrontiersin.org

The regulation of leucine biosynthesis in yeast involves the transcriptional regulator Leu3p. nih.gov The activity of Leu3p is modulated by α-isopropylmalate, an intermediate in the leucine pathway, which acts as an inducer. nih.gov This allows for the fine-tuning of gene expression in response to leucine availability. In Yarrowia lipolytica, a yeast species used in lipid research, leucine biosynthesis has been shown to be interconnected with lipid accumulation, with downregulation of leucine synthesis genes observed under nitrogen limitation. asm.org

Chinese Hamster Ovary (CHO) cells, a cornerstone of biopharmaceutical production, are typically proline auxotrophs due to a dysfunctional proline metabolism pathway. acs.orgacs.orgnih.gov This characteristic is exploited in research to develop selection systems for genetically engineered cells. By introducing a functional gene like pyrroline-5-carboxylate synthase (P5CS), researchers can select for successfully transfected cells by growing them in a proline-free medium. nih.govresearchgate.net

Proteolytic Generation and Release of this compound in Biological Systems

The tripeptide this compound is not synthesized directly but is generated through the proteolytic cleavage of larger proteins. The specific proteases involved and their substrate preferences determine the likelihood of releasing this particular peptide sequence.

Role of Endogenous Proteases in Peptide Formation

Endogenous proteases, such as cathepsins, calpains, and various peptidases, are responsible for protein turnover and the generation of a vast array of peptides. psu.eduresearchgate.net The release of a specific tripeptide like this compound would depend on the presence of this sequence within a protein and the accessibility of flanking peptide bonds to cellular proteases. For instance, the pro-peptide region of some cysteine proteases plays a role in regulating their activity and can be a target for proteolytic processing. nih.gov While direct evidence for the generation of this compound is not extensively documented, the sequence has been noted in protein structures. For example, the sequence Met-Thr-Pro-Leu has been identified in granulocyte colony-stimulating factor, where the cleavage of the initial methionine is unexpectedly blocked, suggesting a certain stability of the subsequent sequence. genscript.com

Substrate Specificity of Peptide-Generating Enzymes

The generation of this compound is dictated by the specificity of proteases for the amino acids flanking the peptide bonds. Proline's unique, rigid structure often influences cleavage. Some proteases, known as post-proline cleaving enzymes, specifically hydrolyze the peptide bond at the carboxyl side of proline residues. nih.gov Thrombin, a serine protease, has a recognition sequence of Leu-Val-Pro-Arg, cleaving after the arginine. sigmaaldrich.comresearchgate.net This demonstrates that proteases can recognize and bind sequences containing proline. The generation of this compound would require a protease that cleaves after the residue preceding threonine and another that cleaves after leucine in a this compound-containing protein sequence. The presence of proline at the P1' or P2' position can hinder cleavage by some proteases like thermolysin. expasy.org Conversely, dipeptidyl peptidase IV (DPP-IV) releases dipeptides from the N-terminus of oligopeptides that have proline or alanine (B10760859) in the penultimate position. cambridge.org The coordinated action of various endo- and exopeptidases would likely be required to release the free tripeptide.

Enzymatic Degradation and Turnover in Research Environments

Peptides containing proline are often more resistant to degradation by peptidases compared to other peptides. cambridge.orgnih.gov This resistance is attributed to the unique cyclic structure of proline, which can sterically hinder the access of proteases to the adjacent peptide bonds. Studies on ruminal bacteria have shown that dipeptides containing proline are hydrolyzed at a significantly slower rate. nih.govasm.org

Research on the proteolysis of the tetrapeptide Pro-Gly-Pro-Leu in different rat brain regions provides a model for the potential degradation of this compound. nih.gov This study showed that Pro-Gly-Pro-Leu is metabolized into smaller peptides like Gly-Pro-Leu, Pro-Gly-Pro, and dipeptides. nih.gov By analogy, this compound could be degraded by aminopeptidases removing the N-terminal threonine or by carboxypeptidases removing the C-terminal leucine. The presence of the internal proline residue would likely make the Thr-Pro bond relatively stable.

The turnover of amino acids and peptides can be studied in research environments using techniques like deuterium (B1214612) labeling in cell culture. nih.gov The turnover rates of individual amino acids, including proline and leucine, have been measured in various cellular pools, indicating a dynamic state of synthesis, degradation, and transport. researchgate.netnih.gov The specific turnover rate of the this compound tripeptide itself has not been reported, but it would be influenced by the stability conferred by the proline residue and the activity of specific peptidases in the cellular environment.

Characterization of Peptidases Responsible for this compound Hydrolysis

The hydrolysis of the tripeptide Threonyl-Prolyl-Leucine (this compound) is governed by specific peptidases capable of recognizing and cleaving peptide bonds involving proline. The unique, rigid structure of proline often makes such bonds resistant to degradation by many common peptidases. tandfonline.com However, several classes of specialized enzymes can process proline-containing peptides.

Dipeptidyl Peptidase IV (DPP-IV): A primary enzyme responsible for the hydrolysis of peptides with a proline residue at the penultimate (P1) position is Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5). plos.orgresearchgate.net DPP-IV is a serine exopeptidase that selectively cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides, where Xaa can be various amino acids. researchgate.netcambridge.org The sequence of this compound fits this substrate preference perfectly (Thr at P2, Pro at P1). DPP-IV would cleave the Thr-Pro dipeptide from the N-terminus, releasing it and the C-terminal leucine. While proline is the preferred amino acid at the P1 position, DPP-IV can also cleave peptides with alanine, serine, glycine, or valine in this position, albeit at lower rates. plos.orgcambridge.org Tripeptides with a proline residue at the P1 position are recognized as substrates by DPP-IV, although they may be processed at a slow turnover rate, sometimes leading to competitive inhibition of the enzyme. plos.org

Prolidases (Xaa-Pro Dipeptidases): Prolidases (EC 3.4.13.9), also known as proline dipeptidases, are enzymes that hydrolyze the peptide bond in dipeptides with a C-terminal proline or hydroxyproline (B1673980) (Xaa-Pro/Hyp). mdpi.commhmedical.comresearchgate.net While their primary substrates are dipeptides, some studies indicate they can also hydrolyze tripeptides containing a C-terminal proline. mdpi.comnih.gov Since this compound has leucine at the C-terminus, it would not be a direct substrate for prolidase cleavage at the Pro-Leu bond. However, if this compound were first cleaved by a carboxypeptidase to yield Thr-Pro, this resulting dipeptide could then be a substrate for prolidase. A prolidase from Aureobacterium esteraromaticum has been shown to hydrolyze various aminoacyl-proline dipeptides, including Ser-Pro and Thr-Pro. tandfonline.com

Other Peptidases:

Aminopeptidase P (EC 3.4.11.9): This enzyme specifically hydrolyzes the peptide bond where proline is in the second position (X-Pro), cleaving the N-terminal amino acid. annualreviews.org It is most active on peptides larger than dipeptides. annualreviews.org

Carboxypeptidases: Intestinal brush border membrane carboxypeptidases, such as angiotensin-converting enzyme (ACE) and carboxypeptidase P, can sequentially degrade proline-containing peptides from the C-terminus. nih.govnih.gov The efficiency depends on the position of the proline residue. nih.gov

The table below summarizes key peptidases and their relevance to the hydrolysis of peptides like this compound.

PeptidaseEC NumberCleavage SpecificityRelevance to this compound
Dipeptidyl Peptidase IV (DPP-IV) 3.4.14.5Cleaves Xaa-Pro dipeptide from the N-terminus. researchgate.netcambridge.orgHigh; directly cleaves Thr-Pro from the N-terminus.
Prolidase (Proline Dipeptidase) 3.4.13.9Hydrolyzes Xaa-Pro dipeptides. mdpi.comresearchgate.netIndirect; could hydrolyze a Thr-Pro fragment after initial cleavage.
Aminopeptidase P 3.4.11.9Cleaves the N-terminal residue from X-Pro... peptides. annualreviews.orgPotential; could cleave Threonine from this compound.
Carboxypeptidase P 3.4.12.-Degrades proline-containing peptides from the C-terminus. nih.govPotential; could cleave Leucine from this compound.

Influence of Peptide Sequence and Conformation on Enzymatic Stability

The enzymatic stability of a peptide is profoundly influenced by its amino acid sequence and three-dimensional conformation. The presence of a proline residue, as in this compound, is a critical determinant of its stability.

Influence of Flanking Residues: The amino acids flanking the proline residue also affect stability and enzyme interaction.

N-Terminal Residue (P2 position): For enzymes like DPP-IV, the identity of the amino acid at the P2 position (Threonine) is important for substrate binding and turnover rate. Hydrophobic and basic residues at this position can increase susceptibility to cleavage compared to acidic residues. cambridge.org

C-Terminal Residue (P1' position): The residue following proline (Leucine) is also crucial. Peptides containing Pro or Hydroxyproline at the P1' position are not cleaved by DPP-IV. cambridge.org The presence of a hydrophobic residue like Leucine is permissive for cleavage. In studies of DPP-IV inhibitory peptides, sequences like Leu-Pro-Leu have been identified as potent inhibitors, indicating strong interaction with the enzyme. cambridge.org

Conformational Effects: The specific three-dimensional structure of the peptide determines how it fits into the active site of an enzyme. Molecular docking studies on proline-containing tripeptides like Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) suggest that their specific cis/trans configurations play a significant role in their ability to inhibit enzymes like Angiotensin-Converting Enzyme (ACE). tandfonline.com It is proposed that for ACE inhibition, a cis configuration between the first and second amino acid residues is important. tandfonline.com Similarly, the conformation of this compound, dictated by the rotational angles of its peptide bonds and the isomerization state of the Thr-Pro bond, will be a key factor in its recognition and hydrolysis by peptidases like DPP-IV. While many peptides with a Pro at position 2 have the structure of preferred DPP-IV substrates, they can still be particularly stable. frontiersin.org

Post-Translational Modifications and Their Research Implications

Phosphorylation of Threonine Residues in Peptide Motifs

Post-translational modifications can dramatically alter the function of peptides and proteins. The threonine residue in this compound is a potential site for phosphorylation, a key regulatory modification.

The Thr-Pro motif is a specific recognition sequence for a group of enzymes known as proline-directed protein kinases. This modification involves the covalent addition of a phosphate group to the hydroxyl group of the threonine residue. The introduction of this bulky, negatively charged phosphate group can serve as a molecular switch, altering the peptide's conformation, its ability to interact with other molecules, and its susceptibility to further enzymatic processing.

Key Kinases Targeting Thr-Pro Motifs:

Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle and also play roles in transcription and neuronal functions. They are well-known proline-directed serine/threonine kinases.

Mitogen-Activated Protein Kinases (MAPKs): This family, which includes ERK, JNK, and p38 kinases, is involved in signal transduction pathways that control cell proliferation, differentiation, and stress responses. They also recognize and phosphorylate Ser/Thr-Pro motifs.

The phosphorylation of a Thr-Pro motif can create a binding site for other proteins. For instance, the phosphorylated motif can be specifically recognized and bound by Peptidyl-Prolyl Isomerases like Pin1, which is discussed in the following section. This interaction can then regulate the activity or stability of the target molecule.

Kinase FamilyGeneral FunctionRecognition Motif
Cyclin-Dependent Kinases (CDKs) Cell cycle control, transcriptionSer/Thr-Pro
Mitogen-Activated Protein Kinases (MAPKs) Signal transduction, stress responseSer/Thr-Pro

Role of Peptidyl-Prolyl Isomerases (PPIases) on Proline Conformation

The conformation of the Thr-Pro peptide bond in this compound is a critical feature that can be dynamically regulated by a class of enzymes called Peptidyl-Prolyl cis/trans Isomerases (PPIases).

As mentioned previously, the Xaa-Pro peptide bond can exist in either a cis or trans conformation. The interconversion between these two states is an intrinsically slow process that can be a rate-limiting step in protein folding and can regulate biological activity. PPIases function to catalyze and accelerate this isomerization, effectively acting as conformational switches.

There are two major families of PPIases:

Cyclophilins (Cyps): These enzymes are the targets of the immunosuppressive drug cyclosporin (B1163) A.

FK506-Binding Proteins (FKBPs): These are inhibited by the immunosuppressant drugs FK506 and rapamycin (B549165).

A specific and highly regulated PPIase is Pin1 . Pin1 is unique in that it specifically recognizes and isomerizes pSer/pThr-Pro motifs, meaning it acts on serine or threonine residues that have been phosphorylated and are immediately followed by a proline. Therefore, the phosphorylation of the threonine in this compound (as discussed in 3.4.1) would make the resulting pthis compound peptide a potential substrate for Pin1.

By catalyzing the cis/trans isomerization of the pThr-Pro bond, Pin1 can profoundly impact the peptide's function. This conformational change can:

Alter the peptide's three-dimensional structure, thereby activating or deactivating it.

Affect its binding affinity for other proteins or receptors.

Influence its stability by making it more or less susceptible to degradation by specific proteases. For example, a protease might only recognize and cleave the trans isomer, so catalysis by a PPIase could regulate the rate of proteolysis.

Molecular Interactions and Mechanistic Elucidation of Thr Pro Leu S Research Effects

Peptide-Target Recognition and Binding Mechanisms

The recognition of the Thr-Pro-Leu sequence by proteins is fundamental to its biological role. This recognition is governed by specific, non-covalent interactions between the peptide and its target, such as a receptor or an enzyme.

While direct in vitro receptor binding studies focusing exclusively on the isolated this compound tripeptide are not extensively documented in publicly available literature, research on larger peptides containing this sequence provides insight. For instance, a patent describes a decapeptide, Asp-Ile-Leu-Ala-Asp-Asp-Glu-Pro-Leu-Thr, which contains a Pro-Leu-Thr sequence and has been identified as an inverse agonist of the Cannabinoid Receptor 2 (CB2). google.com This suggests that the Pro-Leu-Thr motif, within a specific peptide context, can contribute to the binding and modulation of G-protein coupled receptors. Another study investigated analogues of L-prolyl-L-leucylglycinamide (PLG) and their ability to modulate the binding of agonists to central dopamine (B1211576) receptors, highlighting the importance of the proline residue in receptor interaction. nih.gov These examples underscore that the this compound sequence likely contributes to the binding affinity and specificity of larger peptides to their respective receptors, although its role as an independent ligand is not established.

The this compound sequence is more prominently featured in research as a substrate recognition motif for enzymes, particularly protein kinases, rather than as an enzyme inhibitor. The specific sequence of amino acids is often crucial for positioning the target residue (in this case, threonine) correctly within the enzyme's active site for a catalytic reaction, such as phosphorylation, to occur.

Several studies have identified sequences containing or related to this compound as key for enzyme-substrate interactions:

Ceramide-Activated Protein Kinase: Research has shown that this kinase displays specificity for a -Leu-Thr-Pro- motif as a minimal substrate recognition sequence. nih.gov

Epidermal Growth Factor Receptor (EGFR) Threonine Kinase (ERT): A consensus sequence of Pro-Leu-Ser/Thr-Pro was identified as a recognition site for this growth factor-stimulated kinase, which is related to Mitogen-Activated Protein Kinases (MAPKs). nih.gov This kinase phosphorylates key proteins like c-myc and c-jun at sites containing this motif. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): Generally, MAPKs are known to be proline-directed serine/threonine kinases, meaning they preferentially phosphorylate a serine or threonine residue that is immediately followed by a proline. nih.govscienceopen.com The Thr-Pro sequence fits this requirement, making it a canonical target motif for this large family of signaling enzymes. The JNK subgroup of MAPKs specifically recognizes a Thr-Pro-Tyr motif for activation. ashpublications.org

While the sequence is a key part of substrates, there is little evidence to suggest that the isolated this compound tripeptide acts as a potent enzyme inhibitor. Studies on the inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) by various proline-containing peptides did not identify this compound as an active inhibitor. ul.ie

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a target protein at an atomic level. These methods can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-target complex and can predict the binding affinity.

While specific docking and MD simulation studies for the isolated this compound tripeptide are not prominent in the literature, research on similar or related peptides demonstrates the utility of this approach.

Walnut-derived peptides: A study on anti-inflammatory peptides from walnuts used virtual screening and molecular docking to identify tripeptides like Trp-Pro-Leu (WPL) and Phe-Pro-Leu (FPL). The docking results revealed that hydrophobic interactions and hydrogen bonds were the main forces driving the binding of these peptides to the active site of inducible nitric oxide synthase (iNOS). nih.gov

ACE-Inhibitory Peptides: Molecular docking has been used to study the interaction of various peptides with Angiotensin-Converting Enzyme (ACE). For example, simulations of the peptide Tyr-Pro-Trp-Thr showed its binding mechanism within the active site of ACE. researchgate.net

Leucyl-tRNA Synthetase (LeuRS): MD simulations have been employed to investigate the structural basis for amino acid recognition in the editing domain of LeuRS. These simulations showed how the enzyme discriminates between different amino acids, a process guided by interactions with key residues like conserved threonines. nih.gov

These studies indicate that the proline residue often induces a specific turn or rigid conformation, while the leucine (B10760876) residue engages in hydrophobic interactions within the binding pocket. The threonine residue can form hydrogen bonds via its hydroxyl group. A hypothetical docking of this compound would likely show similar types of interactions, but specific, peer-reviewed simulations are needed for confirmation.

Modulation of Cellular Signaling Pathways

The individual amino acid components of this compound are known regulators of key cellular signaling pathways that govern cell growth, proliferation, and metabolism. The sequence itself is a critical motif in proteins that are regulated by phosphorylation cascades.

The this compound sequence is intimately linked with the activity of major protein kinase signaling pathways.

MAPK Pathways: As previously mentioned, the Ser/Thr-Pro motif is a canonical phosphorylation site for MAPKs. nih.govscienceopen.com The presence of a Thr-Pro sequence makes a protein a potential substrate for this kinase family. The ERT kinase, which recognizes the Pro-Leu-Ser/Thr-Pro consensus sequence, is a MAP2-related kinase, linking this specific sequence to MAPK signaling. nih.gov The MAPK pathways are crucial for transducing extracellular signals into cellular responses, and the phosphorylation of proteins containing this motif is a key mechanism of signal propagation. nih.gov

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from nutrients, including amino acids. d-nb.info All three constituent amino acids of this compound play roles in mTORC1 regulation:

Leucine (Leu): Leucine is a primary and potent activator of mTORC1 signaling. It is sensed by cytosolic proteins like Sestrin2 and Leucyl-tRNA synthetase (LRS), which in turn regulate the Rag GTPases to promote mTORC1 activation at the lysosome. d-nb.infofrontiersin.org

Threonine (Thr): Threonine availability is sensed by the mitochondrial threonyl-tRNA synthetase 2 (TARS2). Threonine binding to TARS2 leads to the activation of mTORC1, establishing TARS2 as a specific sensor for cellular threonine levels. frontiersin.orgnih.gov

Proline (Pro): Proline, along with other amino acids like glutamine and serine, has been shown to "prime" cells for leucine-dependent mTORC1 activation. nih.gov While not a direct activator itself, its presence potentiates the signaling response to leucine. nih.gov The transporter SLC36A1, which transports proline, has also been shown to positively regulate mTORC1 activation. nih.gov

The this compound sequence appears in proteins involved in the regulation of gene expression. Furthermore, its constituent amino acids are directly linked to the machinery of protein synthesis.

Gene Expression: The proto-oncoprotein Myc, a critical transcription factor, contains the sequence ...Pro-Thr-Pro-Pro-Leu-Ser... near key phosphorylation sites that regulate its ability to transactivate gene expression. pnas.org Similarly, the phosphorylation of transcription factors like c-Jun by MAP kinases at sites containing Ser/Thr-Pro motifs is a well-established mechanism for regulating gene expression in response to cellular stress and growth factors. nih.gov

Protein Synthesis: The regulation of mTORC1 by threonine, proline, and especially leucine directly impacts protein synthesis. physiology.org Activated mTORC1 phosphorylates downstream targets like 4E-BP1 and S6K1, which in turn promote the initiation of translation. nih.gov Beyond this, the availability of tRNAs charged with their respective amino acids (tRNA-Thr, tRNA-Pro, tRNA-Leu) is essential for the elongation step of protein synthesis. Studies in bean plants have isolated and characterized the nuclear genes for these specific tRNAs, highlighting their fundamental role in cellular metabolism and protein production. nih.gov A human threonyl-tRNA synthetase-like protein (ThrRS-L) has also been identified and is believed to be involved in protein biosynthesis. oup.com

Table of Mentioned Compounds

Role in Intracellular Localization and Protein-Protein Interactions

The tripeptide sequence Threonine-Proline-Leucine (this compound) and its variations are integral components of larger sequence motifs that dictate the subcellular destination and interaction partners of various proteins. These motifs function as molecular signals, recognized by cellular machinery to ensure proteins are correctly sorted and can participate in specific binding events.

Research has identified sequences containing Pro-Leu and Thr as critical for targeting proteins to specific organelles. For instance, a hexapeptide sequence, Asn-Gln-Pro-Leu-Leu-Thr, is essential for the intracellular sorting of gp75, a human brown locus protein, to melanosomes. nih.gov The deletion of a region containing this sequence results in the protein being incorrectly transported to the cell surface, demonstrating the motif's necessity for retention within the endosomal/lysosomal pathway from which melanosomes originate. nih.gov Similarly, the C-terminal tetrapeptide sequence -Ser/Pro-Thr-Glu-Leu (-S/PTEL) in prostaglandin (B15479496) endoperoxide H synthases (PGHS-1 and -2) acts as a signal to target these enzymes to the endoplasmic reticulum (ER). nih.gov The similarity of this sequence to the canonical -KDEL ER-retention signal highlights a conserved mechanism for protein localization. nih.gov A sequence featuring Thr-Pro-Pro-Leu is also found within human mitochondrial carbonic anhydrase, consistent with its localization within mitochondria. pnas.org

Beyond directing localization, the this compound motif is a key recognition site for protein-protein interactions, particularly in the context of enzyme-substrate binding. The consensus sequence Pro-Leu-Ser/Thr-Pro has been identified as a primary structural determinant for substrate phosphorylation by the ERT protein kinase, a growth factor-stimulated enzyme. nih.gov This kinase specifically phosphorylates proteins such as the human c-myc protein and the rat c-jun protein at sites containing this sequence, indicating that the Pro-Leu-Thr arrangement is a crucial part of the structure recognized by the kinase. nih.gov Furthermore, a modified peptide containing a Leu-Thr-Pro sequence has been shown to act as an inhibitor of protein interactions, underscoring the sequence's role in mediating or blocking molecular binding. biosynth.com

Table 1: Examples of this compound Containing Motifs in Protein Localization and Interaction

Protein/Peptide Sequence Motif Function Reference
Human gp75 Asn-Gln-Pro-Leu -Leu-Thr Intracellular sorting to melanosomes nih.gov
PGHS-1 and -2 -Ser/Pro-Thr -Glu-Leu Targeting to the endoplasmic reticulum nih.gov
c-myc, c-jun Pro-Leu -Ser/Thr-Pro Substrate recognition site for ERT protein kinase nih.gov
Mitochondrial CA V Thr-Pro-Pro-Leu-Thr -Glu Part of a protein localized to mitochondria pnas.org
Research Peptide 1-Deoxyfructosyl-Val-His-[D7]Leu-Thr-Pro -Glu Inhibition of protein-protein interactions biosynth.com

Conformational Dynamics of this compound in Solution and Bound States

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions in solution. The this compound sequence exhibits significant conformational flexibility, which is crucial for its role in molecular recognition and signaling. This dynamic nature is governed by the rotational freedom of its peptide backbone and the movement of its constituent amino acid side chains.

Cis-Trans Isomerization of the Proline Peptide Bond and its Functional Consequences

A defining characteristic of peptides containing Proline is the potential for the peptide bond preceding it (in this case, the Thr-Pro bond) to exist in two distinct conformations: cis and trans. Unlike other amino acid peptide bonds, which overwhelmingly favor the trans state (>99.5%), the energy difference between the cis and trans isomers of an X-Pro bond is small, allowing for a significant population of the cis form (typically 5-30%). imrpress.comimrpress.com This isomerization acts as a molecular switch, as the two conformers can lead to profoundly different local protein structures and, consequently, different biological functions. imrpress.comimrpress.com

The functional importance of this conformational change is powerfully illustrated in neurotransmitter-gated ion channels. In the 5-HT3 receptor, a specific proline residue located at a critical hinge point can gate the channel through cis-trans isomerization. researchgate.net Binding of the neurotransmitter is proposed to trigger the isomerization of the proline to the cis form, inducing a conformational change that opens the ion channel pore. researchgate.net This demonstrates that the proline isomerization is not a random fluctuation but a key mechanistic step in protein function. The equilibrium between the cis and trans states can be influenced by neighboring residues and post-translational modifications, such as lysine (B10760008) acetylation, which can alter local protein conformation by shifting the proline isomerization preference. microbialcell.com

Table 2: Characteristics of Proline Cis-Trans Isomers

Feature Trans-Proline Conformation Cis-Proline Conformation Reference
Prevalence Predominant form in folded proteins (~95% for X-Pro bonds) Less frequent in folded proteins due to steric hindrance, more common in flexible regions imrpress.comimrpress.com
Energetics Generally lower in energy, but the difference is small compared to non-prolyl bonds Slightly higher in energy, but readily accessible imrpress.com
Structural Impact Results in a more extended peptide backbone Induces a sharp turn or "kink" in the peptide backbone researchgate.net
Functional Role Associated with one functional state (e.g., closed channel) Can trigger a switch to an alternative functional state (e.g., open channel) imrpress.comresearchgate.net

Backbone and Side-Chain Dynamics Probed by Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for characterizing the conformational dynamics of peptides like this compound at an atomic level. imrpress.com It allows for the study of motions across a wide range of timescales, from the fast tumbling of side chains to the slower cis-trans isomerization of the proline bond. nih.govutoronto.ca

NMR techniques can distinguish between the cis and trans isomers of proline because the different chemical environments result in separate signals for proline and its neighboring residues. imrpress.com Advanced methods, such as 2D ¹H,¹H-NOESY, can identify the isomers, though the difference in ¹³C chemical shifts of the proline β and γ carbons is considered a more definitive indicator. imrpress.com

To study the dynamics of specific parts of the tripeptide, researchers employ isotopic labeling strategies. For instance, specific labeling of the Threonine methyl group with ¹³C and ²H allows for detailed analysis of its side-chain motion using relaxation experiments. nih.gov The methyl groups of both Threonine and Leucine are particularly valuable probes because they are distributed throughout protein structures and provide well-resolved signals in NMR spectra. nih.govutoronto.ca By measuring relaxation rates (e.g., ¹⁵N relaxation for the backbone, ²H relaxation for side chains), scientists can calculate order parameters, which quantify the amplitude of motion for specific bonds. utoronto.canih.gov These experiments have revealed strong correlations between the motions of the peptide backbone and its side chains, suggesting that the dynamic fluctuations are coupled throughout the structure. utoronto.ca

Table 3: NMR Techniques for Studying this compound Dynamics

NMR Technique Information Gained Target Residue(s) / Moiety Reference
¹³C Chemical Shift Analysis Definitive identification of cis vs. trans proline isomers Proline (Cβ and Cγ) imrpress.com
2D NOESY Through-space correlations to determine proximity of atoms and identify isomers All protons, especially between Thr (αH) and Pro (δH) imrpress.comuzh.ch
¹⁵N Relaxation (R₁, R₂, NOE) Backbone flexibility and order parameters (S²) Backbone amides (Thr, Leu) utoronto.canih.gov
²H Methyl Relaxation Side-chain flexibility, methyl axis order parameters (S²axis) Threonine, Leucine (specifically labeled methyl groups) nih.govnih.gov
HMQC / HSQC Correlation of proton and heteronuclei (¹³C, ¹⁵N) to resolve individual signals All residues nih.gov

Biological Roles and Physiological Significance in Preclinical and in Vitro Research

Observed Bioactivities in Cell-Based Assays and Animal Models

Antioxidant and Reactive Oxygen Species Scavenging Research

The antioxidant potential of peptides is a significant area of interest in biochemical research. The presence of specific amino acid residues, such as hydrophobic ones like Proline and Leucine (B10760876), can contribute to a peptide's ability to scavenge reactive oxygen species (ROS). mdpi.com Studies have shown that the antioxidant capacity of peptides can be evaluated using various in vitro assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and hydroxyl radical scavenging assays. mdpi.comnih.gov The structural composition of a peptide, including its amino acid sequence and molecular weight, influences its interaction with free radicals. mdpi.com Low molecular weight peptides are often considered to have strong antioxidant activities, potentially due to their ability to interact more effectively with free radicals. mdpi.com

The antioxidant activity of peptides is often linked to the presence of hydrophobic amino acids like Leucine and Proline, as well as aromatic amino acids. mdpi.com These residues can enhance scavenging activities. csic.es For instance, Leucine has been reported to augment the scavenging abilities of peptides. csic.es Glycine and Proline have also been suggested to play a role in the radical scavenging ability of certain peptides. csic.es

While direct studies on the antioxidant activity of the specific tripeptide Thr-Pro-Leu are not extensively detailed in the provided search results, the general principles of peptide antioxidant activity suggest that its composition of Threonine, Proline, and Leucine could confer some level of ROS scavenging capability. Further research using specific assays like the oxygen radical absorbance capacity (ORAC) assay or cellular antioxidant assays would be necessary to quantify the specific antioxidant potential of this compound. jst.go.jpacs.orgnih.govmdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibition Research

Angiotensin-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. The inhibition of ACE is a major target for the management of hypertension. cirad.fr Food-derived peptides have been investigated as potential ACE inhibitors. The structure of a peptide, including its C-terminal amino acid residues, significantly influences its ability to bind to and inhibit ACE. mdpi.com Proline is often favored at the C-terminal position for high ACE-inhibitory activity. mdpi.com

Research has identified numerous ACE inhibitory peptides from various food sources. For example, a peptide with the sequence Ile-Thr-Leu, an isomer of this compound, was isolated from rice bran protein hydrolysates and demonstrated ACE inhibitory activity with an IC50 value of 0.0118 mg/mL in vitro. researcherslinks.com The presence of hydrophobic amino acids is a common feature of ACE-inhibitory peptides. acs.org Specifically, hydrophobic or aromatic amino acids at the N-terminus and a Proline residue at the C-terminus are often associated with potent ACE inhibition. nih.gov

While the direct ACE inhibitory activity of this compound is not explicitly quantified in the search results, the structural characteristics of the peptide, particularly the presence of Proline and the hydrophobic amino acid Leucine, align with features commonly found in ACE inhibitory peptides.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. nih.gov Peptides derived from food proteins have been identified as potential DPP-IV inhibitors. nih.govmdpi.com The characteristics of DPP-IV inhibitory peptides often include a short sequence length (2-8 amino acids), a hydrophobic nature, and the presence of a Proline residue, typically within the first four N-terminal positions. ucd.ie

Several studies have identified DPP-IV inhibitory peptides from various sources. For instance, peptides containing Proline flanked by hydrophobic residues like Alanine (B10760859), Glycine, or Leucine have shown inhibitory activity. ucd.ie The peptide Ile-Pro-Ile is a known potent DPP-IV inhibitor. acs.org While a direct IC50 value for this compound was not found, a study on the peptide Pro-Pro-Leu reported poor activity (IC50 > 2000 μM); however, replacing the N-terminal Proline with Isoleucine to form Ile-Pro-Leu significantly increased its activity (IC50 = 341.5 μM). researchgate.net This suggests that the amino acid at the N-terminal position plays a crucial role in the inhibitory potency.

Molecular docking studies have been used to predict the binding affinity of peptides to the DPP-IV active site. acs.orgresearchgate.net These in silico methods can help in identifying potential inhibitory peptides, although experimental validation is necessary to confirm the activity and mode of inhibition. acs.org

Antiangiogenic Research in Murine Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. plos.orgpnas.org Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. plos.orgpnas.org Peptides have been investigated for their antiangiogenic properties. plos.orgpnas.org

Research has identified certain amino acid residues that are preferred in antiangiogenic peptides, including Threonine, Proline, and Arginine, while others like Leucine and Valine are not preferred. plos.orgpnas.org A combinatorial screening identified the motif Arg-Pro-Leu as a target for VEGF receptor-1 and neuropilin-1, both of which are involved in angiogenesis. researchgate.net This led to the development of a derivative molecule, D(LPR), which demonstrated significant antiangiogenic activity in several mouse models, including Matrigel-based assays and retinopathy of prematurity models. researchgate.net

Furthermore, the heptapeptide (B1575542) Ala-Thr-Trp-Leu-Pro-Pro-Arg (A7R) was found to selectively inhibit the binding of VEGF-A165 to neuropilin-1, thereby reducing angiogenesis and breast cancer growth in in vivo models. mdpi.compeerj.com These studies highlight the potential of peptides containing sequences with Threonine, Proline, and Leucine to interfere with angiogenic pathways. However, the specific antiangiogenic effect of the isolated tripeptide this compound has not been directly reported.

Antivirulence Properties in Microbial Pathogen Models

Antivirulence therapies represent an alternative approach to traditional antibiotics by targeting bacterial virulence factors rather than bacterial growth, which may reduce the selective pressure for resistance. asm.orgmdpi.com These therapies can inhibit processes like biofilm formation and the expression of virulence factors controlled by quorum sensing (QS). asm.orgnih.gov

Peptides can exhibit antivirulence properties at sub-inhibitory concentrations. asm.org The search for molecules with antivirulence activity has included screening compounds that can modulate the virulence of pathogens like Salmonella enterica and Pseudomonas aeruginosa. researchgate.net While the provided information discusses the concept of antivirulence and the role of peptides in this area, there are no specific studies cited that investigate the antivirulence properties of the tripeptide this compound. Research in this field is ongoing to identify novel antivirulence agents from various sources, including the human gut metabolome. researchgate.net

Involvement in Cellular Homeostasis and Stress Responses in Research

Modulation of Apoptotic Pathways in Cell Culture

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Research on peptides containing sequences similar to this compound has demonstrated a capacity to modulate apoptotic pathways. For example, the glyproline neuropeptide Pro-Gly-Pro-Leu has shown anti-apoptotic activity in preclinical research models of "social" stress. eco-vector.com

In these studies, the administration of Pro-Gly-Pro-Leu was found to inhibit the caspase-dependent cascade of apoptosis. eco-vector.com Specifically, in stressed animals, the peptide contributed to a significant decrease in the levels of caspase-8 and caspase-3, which are key executioner enzymes in the apoptotic pathway. eco-vector.com In one study, Pro-Gly-Pro-Leu reduced the level of caspase-8 by a factor of 1.3 in rats exhibiting a submissive type of behavior under stress. eco-vector.com

Furthermore, a rationally designed dual-ligand fusion peptide known as TPL, which incorporates a this compound sequence within its much larger structure, has been shown to inhibit neuronal apoptosis in cell culture models. researchgate.net In studies involving Aβ₂₅₋₃₅-induced neurotoxicity, nanoparticles modified with the TPL peptide effectively protected against neuronal apoptosis. researchgate.net

Table 1: Effect of Pro-Gly-Pro-Leu on Apoptotic Factors in a Preclinical Stress Model

CompoundApoptotic FactorBehavioral ModelObserved Effect in Relation to Stress GroupReference
Pro-Gly-Pro-LeuCaspase-8Submissive Type1.3-fold decrease eco-vector.com
Pro-Gly-Pro-LeuTumor Necrosis Factor-α (TNF-α)Submissive Type23% decrease eco-vector.com

Regulation of Protein Homeostasis in Cellular Systems

Protein homeostasis involves a complex network of pathways that regulate the synthesis, folding, trafficking, and degradation of proteins to maintain cellular function. researchgate.net The amino acid composition of peptides is crucial for their biological function, with hydrophobic amino acids like Leucine and Proline often playing a key role. mdpi.comnih.gov Statistical analysis of biologically active peptides has shown that Threonine, Proline, and Leucine are frequently located towards the C-terminal end of the molecule. cdnsciencepub.com

While direct research on the isolated this compound tripeptide's role in protein homeostasis is limited, the sequence Pro-Leu-Ser/Thr-Pro has been identified as a consensus primary sequence for substrate protein phosphorylation. nih.gov This process is a key component of post-translational modification, which is integral to regulating protein function and, by extension, protein homeostasis. Phosphorylation can trigger protein degradation via the ubiquitin-proteasome system, a cornerstone of protein quality control. oaepublish.commdpi.com DNA damage, a form of cellular stress, is known to alter protein homeostasis by affecting processes like autophagy and proteasome function. nih.gov The involvement of sequences containing this compound in stress responses and phosphorylation suggests a potential role in the broader network of protein homeostasis regulation, though this requires more direct investigation.

Interactions with Other Bioactive Molecules in Complex Research Systems

The this compound sequence has been identified as part of a larger motif that interacts with key cellular enzymes and proteins. A significant finding is the identification of the consensus sequence Pro-Leu-Ser/Thr-Pro as a recognition site for a growth factor-stimulated protein kinase, ERT. nih.gov This kinase specifically phosphorylates other proteins at the serine or threonine residue within this sequence. nih.gov

In vitro assays have identified several important proteins as substrates for this phosphorylation event, indicating a direct interaction between the this compound containing motif and the regulatory machinery of the cell. nih.gov

Table 2: Identified Protein Substrates for ERT Kinase at the Pro-Leu-Ser/Thr-Pro Consensus Sequence

Protein SubstratePhosphorylation SiteSequence Surrounding SiteReference
Epidermal Growth Factor ReceptorThreonine-669Pro-Leu-Thr-Pro nih.gov
Human c-mycSerine-62Pro-Leu-Ser-Pro nih.gov
Rat c-junSerine-246Pro-Leu-Ser-Pro nih.gov

This interaction highlights a role for the peptide sequence in cell signaling pathways related to growth and proliferation, as c-myc and c-jun are well-known proto-oncoproteins. nih.gov

Additionally, the fusion peptide TPL, containing this compound, was designed for complex research systems involving nanoparticles for drug delivery. researchgate.net In these systems, the TPL peptide demonstrated a high binding affinity to the GT1b ganglioside receptor and was used to deliver a neuroprotective peptide (NAP) across the blood-brain barrier model, showcasing its interaction with both cellular receptors and therapeutic molecules. researchgate.net

Structure Activity Relationship Sar Studies and Rational Peptide Design

Systematic Modification of Thr-Pro-Leu for SAR Elucidation

Alanine (B10760859) scanning is a widely used technique in molecular biology to determine the functional contribution of individual amino acid residues within a peptide or protein. wikipedia.org The side chain of each residue is systematically replaced with the small, non-bulky, and chemically inert methyl group of alanine. wikipedia.org This substitution removes the specific functionality of the original side chain (e.g., hydrophobicity, charge, hydrogen-bonding capacity) beyond the β-carbon, while generally preserving the peptide's backbone conformation. wikipedia.orguci.edu By comparing the activity of the alanine-substituted analog to the original peptide, the importance of the native residue's side chain can be inferred. uci.edu

Applying this technique to this compound would involve synthesizing three analogs: Ala-Pro-Leu, Thr-Ala-Leu, and Thr-Pro-Ala. A significant decrease in biological activity upon substitution would indicate that the original residue's side chain is critical for function. Conversely, little to no change in activity would suggest the side chain is not essential. This method provides a detailed map of the functional contributions of each amino acid, guiding further modifications. uci.edupnas.org

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

This table illustrates the potential outcomes and interpretations of an alanine scan on the this compound peptide. The "Change in Activity" is a hypothetical measure where a significant decrease implies the original residue is crucial for the peptide's function.

Original PeptideAlanine-Substituted AnalogResidue ReplacedPotential Change in ActivityInterpretation of Residue Importance
Thr -Pro-LeuAla -Pro-LeuThreonine (Thr)Significant DecreaseThe hydroxyl group of Threonine is likely critical for activity, possibly for hydrogen bonding.
Thr-Pro -LeuThr-Ala -LeuProline (Pro)Major Decrease / Conformational ChangeThe rigid ring structure of Proline is crucial for maintaining the bioactive conformation of the peptide.
Thr-Pro-Leu Thr-Pro-Ala Leucine (B10760876) (Leu)Significant DecreaseThe hydrophobic isobutyl side chain of Leucine is likely essential for activity, possibly for binding to a hydrophobic pocket.

The termini of a peptide—the free amino group (N-terminus) and the free carboxyl group (C-terminus)—are often susceptible to degradation by proteases and can carry charges that influence the peptide's interaction with its biological target. Modifying these termini, a practice known as "capping," is a common strategy to enhance stability and, in some cases, biological activity. sigmaaldrich.comfrontiersin.org

Common N-terminal modifications include acetylation, which removes the positive charge of the N-terminal amine, making the peptide more neutral and often more stable against enzymatic degradation. sigmaaldrich.com At the C-terminus, amidation replaces the carboxyl group with an amide, removing the negative charge and preventing degradation by certain enzymes. sigmaaldrich.com Other modifications, such as the addition of fatty acids (e.g., palmitic acid) can increase a peptide's ability to permeate cell membranes. sigmaaldrich.com The influence of these modifications on this compound would be systematically evaluated to determine the optimal structure for stability and activity.

Table 2: Common Terminal Modifications and Their Potential Effects on this compound

This table outlines standard N- and C-terminal modifications and their generally observed effects on peptides, which can be extrapolated to this compound for research purposes.

Modification TypeSpecific ModificationLocationGeneral Purpose & Potential Effect on this compound
N-Terminal CappingAcetylationN-terminusRemoves positive charge; may increase stability by preventing N-terminal degradation. sigmaaldrich.com
N-Terminal CappingPalmitoylation (Fatty Acid Addition)N-terminusIncreases lipophilicity; may enhance cell permeability and membrane binding. sigmaaldrich.com
C-Terminal CappingAmidationC-terminusRemoves negative charge; prevents enzymatic degradation; can mimic native protein structures. sigmaaldrich.com
C-Terminal CappingEsterification (e.g., Benzyl (B1604629) ester)C-terminusNeutralizes charge; can act as a pharmacophore for specific receptor interactions. nih.gov

Analysis of Amino Acid Contributions to Activity

The specific properties of each amino acid in the this compound sequence—its size, shape, charge, and ability to form certain bonds—collectively determine the peptide's biological activity.

The activity of a peptide is governed by the physicochemical properties of its constituent amino acids. mdpi.comrsc.org These properties include:

Hydrophobicity : The tendency of a residue's side chain to avoid water. Hydrophobic interactions are crucial for protein folding and for the binding of peptides to receptor pockets. nih.gov

Steric Properties : The size and shape of the amino acid side chain, which can influence how the peptide fits into its binding site.

Electronic Characteristics : The distribution of charge and the ability to form hydrogen bonds or other electrostatic interactions. mdpi.com

In this compound, each residue contributes uniquely. Leucine is a hydrophobic amino acid, and its presence, particularly at the C-terminus, is often associated with antioxidant activity, potentially by facilitating interaction with lipid membranes. mdpi.comresearchgate.netProline's side chain forms a rigid ring with its own backbone amine, introducing a characteristic kink in the peptide chain that restricts conformational flexibility. mdpi.com This structural constraint can be critical for pre-organizing the peptide into its bioactive shape. Threonine is a polar, uncharged amino acid containing a hydroxyl group, which can act as a hydrogen bond donor or acceptor, a key feature in many molecular recognition events. scielo.br

Table 3: Physicochemical Properties of Amino Acids in this compound

Amino AcidPositionKey Physicochemical PropertiesPotential Functional Role
Threonine (Thr) N-terminusPolar, uncharged; contains a hydroxyl (-OH) group; essential amino acid. medlineplus.govCan form hydrogen bonds; may be involved in specific interactions with a receptor or enzyme.
Proline (Pro) MiddleNonpolar; unique cyclic structure imposes conformational rigidity. frontiersin.orgInduces a specific turn or bend in the peptide backbone, critical for defining its three-dimensional structure. mdpi.com
Leucine (Leu) C-terminusNonpolar, hydrophobic; bulky isobutyl side chain; essential amino acid. medlineplus.govDrives hydrophobic interactions, anchoring the peptide in a binding pocket; contributes to overall peptide stability. mdpi.comresearchgate.net

Threonine, Proline, and Leucine are frequently found as key components of specific recognition sequences, or motifs, within larger proteins, underscoring their importance in biological processes. The this compound sequence itself, or variations of it, may confer specificity for particular interactions.

Pro-Leu Motifs : The Pro-Leu motif has been identified in antioxidant peptides, where it is thought to contribute to their scavenging activities. mdpi.com The neuropeptide Pro-Leu-Gly-NH2 (PLG) and its peptidomimetics are known to modulate dopamine (B1211576) receptors, with the Pro and Leu residues being critical for establishing the bioactive conformation. beilstein-journals.orgnih.gov

Threonine-Containing Motifs : Threonine is a key residue in phosphorylation sites. Mitogen-activated protein kinases (MAPKs), for example, often phosphorylate serine or threonine residues that are followed by a proline (a S/TP motif). nih.gov

Leucine-Containing Motifs : Leucine is a dominant residue in many binding motifs. It often serves as a C-terminal anchor for peptides binding to major histocompatibility complex (MHC) molecules like HLA-G and HLA-C. aai.org It is also the defining residue in "leucine zippers," a common protein dimerization motif characterized by a periodic repeat of leucine residues. buffalo.edu

The presence of all three residues in the this compound sequence suggests it may function as a specific recognition motif in various biological contexts.

Table 4: Examples of Biological Motifs Containing Threonine, Proline, or Leucine

This table provides examples of established peptide motifs where the individual amino acids of this compound play a specific and crucial role.

Residue from this compoundExample MotifBiological Context/FunctionReference(s)
Threonine (Thr) -S/T-P-Phosphorylation site for MAP kinases. nih.gov
Threonine (Thr) -P/S-T-E-LEndoplasmic reticulum targeting sequence in PGHS enzymes. nih.gov
Proline (Pro) -L-P-X-T-G-Substrate motif for the enzyme Sortase A. wwu.edu
Proline (Pro) Pro-Leu-GlyAllosteric modulation of dopamine receptors. beilstein-journals.orgnih.gov
Leucine (Leu) Leucine Zipper (bZIP)Protein dimerization and DNA binding. buffalo.edu
Leucine (Leu) I/L-P...LAnchor residues for peptide binding to HLA-G. aai.org

Design and Synthesis of this compound Analogs and Peptidomimetics for Research

Based on SAR findings, researchers can design and synthesize analogs of this compound to enhance desired properties or to probe its mechanism of action. An "analog" is a peptide with one or more amino acid substitutions or modifications. A "peptidomimetic" is a molecule that is no longer a true peptide but is designed to mimic the three-dimensional structure and functional groups of the original peptide, often with improved stability and bioavailability. researchgate.netdiva-portal.org

Strategies for designing analogs and peptidomimetics of this compound include:

Conformational Constraint : Introducing cyclic structures (e.g., by creating a bond between the N- and C-termini) or using scaffolds like lactams to lock the peptide into a specific, bioactive conformation. beilstein-journals.orgupc.edu This can increase binding affinity by reducing the entropic penalty of binding. upc.edu

Peptide Bond Isosteres : Replacing the amide bonds of the peptide backbone with more stable chemical groups to increase resistance to enzymatic cleavage. upc.edu

Side Chain Modification : Altering the side chains to fine-tune properties like hydrophobicity or to introduce novel functionalities. For example, in analogs of the Pro-Leu-Gly-NH2 peptide, incorporating more lipophilic (hydrophobic) moieties to mimic the leucine side chain enhanced binding activity. beilstein-journals.org

The synthesis of these complex molecules often involves a combination of solid-phase peptide synthesis and solution-phase organic chemistry to build the desired scaffolds and incorporate non-natural amino acids or other chemical groups. nih.govnih.gov

Table 5: Strategies for the Design of this compound Analogs and Peptidomimetics

This table outlines various rational design approaches that could be applied to modify the this compound tripeptide for research purposes, along with the intended goals of such modifications.

Design StrategyExample Application to this compoundResearch PurposeReference(s)
Conformational Constraint Cyclization (e.g., head-to-tail cyclization)To lock the peptide into a specific 3D shape, potentially increasing receptor affinity and selectivity. upc.edu
Scaffold-Based Mimicry Replace the Thr-Pro sequence with a lactam scaffold.To mimic a specific β-turn conformation that may be essential for biological activity. beilstein-journals.org
Peptide Bond Isostere Replace the Pro-Leu peptide bond with a non-hydrolyzable surrogate.To increase resistance to degradation by proteases, thereby enhancing peptide stability. upc.edu
Side Chain Modification Substitute Leucine with other hydrophobic residues (e.g., Norleucine, Cyclohexylalanine).To probe the size and shape requirements of the hydrophobic binding pocket. beilstein-journals.org
D-Amino Acid Substitution Replace L-Proline with D-Proline.To alter the peptide's conformation and test its effect on activity, as well as to increase proteolytic stability. diva-portal.org

Incorporation of Unnatural Amino Acids and Peptide Bond Surrogates

A primary strategy in peptide SAR is the substitution of canonical amino acids with unnatural variants or the replacement of labile peptide bonds with bioisosteres. These modifications serve multiple purposes: probing the steric and electronic requirements of receptor-ligand interactions, enhancing resistance to enzymatic degradation by proteases, and improving pharmacokinetic properties.

Research into this compound analogues has demonstrated the importance of each residue. The threonine (Thr) residue, with its hydroxyl-containing side chain, can be crucial for forming hydrogen bonds within a receptor's binding pocket. Substituting it with serine (Ser) can test the effect of side-chain length, while replacement with a non-polar amino acid like valine (Val) can determine the necessity of the hydroxyl group altogether. The central proline (Pro) residue imparts a rigid kink in the peptide backbone, which is often essential for adopting the correct bioactive conformation. Replacing L-Proline with its D-enantiomer (D-Pro) or with other cyclic amino acids like pipecolic acid can drastically alter this turn structure, leading to significant changes in activity. The C-terminal leucine (Leu) provides a bulky, hydrophobic side chain that typically engages in van der Waals interactions. Modifications at this position, such as substituting Leu with other hydrophobic residues like isoleucine (Ile), valine (Val), or the unnatural cyclohexylalanine (Cha), are used to map the size and shape of the corresponding hydrophobic sub-pocket of the target receptor.

To combat rapid in vivo cleavage, the peptide bonds (-CO-NH-) themselves can be replaced with non-hydrolyzable surrogates. A common modification is the reduced amide bond (a pseudopeptide bond, -CH₂-NH-), which removes the carbonyl group targeted by peptidases, thereby increasing the compound's metabolic half-life. The systematic application of these modifications provides a detailed map of the structural requirements for the activity of the this compound motif.

Table 1: Examples of this compound Modifications and Their Rationale This table summarizes common modifications applied to the this compound scaffold in SAR studies.

Analogue StructureType of ModificationRationale for ModificationPotential Outcome
Ser -Pro-LeuUnnatural/Non-canonical Amino AcidProbes the importance of the side-chain length of the N-terminal hydroxy amino acid.Altered hydrogen bonding capacity and affinity.
Thr-D-Pro -LeuStereochemical InversionInduces a different peptide backbone turn conformation (β-turn type).Significant change in receptor binding; potential increase in stability.
Thr-Pro-Cha Unnatural Amino AcidIncreases the hydrophobicity and steric bulk at the C-terminus.Enhanced binding in a large hydrophobic pocket.
Thr-Pro-ψ[CH₂-NH]-LeuPeptide Bond SurrogateReplaces the scissile Pro-Leu peptide bond with a reduced amide bond.Increased resistance to cleavage by proteases; improved bioavailability.
Aib -Pro-LeuUnnatural Amino AcidIntroduces α-aminoisobutyric acid (Aib) to constrain local dihedral angles.Stabilization of a specific helical or turn conformation.

Cyclization Strategies for Enhanced Conformational Control

Linear peptides like this compound are conformationally flexible, existing as an ensemble of different shapes in solution. This flexibility can be detrimental, as only a specific conformation is typically responsible for binding to a biological target. This leads to a high entropic penalty upon binding and makes the peptide susceptible to proteolysis. Cyclization is a powerful strategy to overcome these limitations by locking the peptide into a more rigid, bioactive conformation.

Various cyclization strategies can be applied to the this compound sequence or its elongated analogues to enhance conformational control. These include:

Head-to-Tail Cyclization: The N-terminal amino group of threonine is covalently linked to the C-terminal carboxyl group of leucine, forming a cyclic tripeptide. This imposes severe conformational restriction and can pre-organize the molecule for optimal receptor interaction.

Side-Chain-to-Backbone Cyclization: An amino acid with a reactive side chain (e.g., aspartic acid, glutamic acid, lysine (B10760008), or ornithine) is incorporated into the sequence. The side chain is then cyclized with either the N-terminus or C-terminus to form a lactam bridge.

Side-Chain-to-Side-Chain Cyclization: Two reactive amino acids are introduced at strategic positions within the peptide. For instance, incorporating two cysteine residues allows for the formation of a disulfide bridge through oxidation. Alternatively, incorporating an acidic residue (e.g., Asp) and a basic residue (e.g., Lys) allows for the formation of a lactam bridge between their side chains.

By reducing conformational freedom, cyclization can lead to a dramatic increase in both receptor affinity and selectivity, as the molecule is constrained into a shape that fits the intended target more precisely while fitting off-targets poorly. Furthermore, cyclic peptides often exhibit significantly improved metabolic stability because their constrained structure is a poor substrate for many proteases.

Table 2: Overview of Cyclization Strategies for Peptide Scaffolds This table outlines different methods for cyclizing peptides like this compound to improve their pharmacological properties.

Cyclization StrategyDescription of LinkageKey Advantages
Head-to-Tail Lactamization The N-terminal amine is linked to the C-terminal carboxyl group.Induces high rigidity; mimics specific β- or γ-turn structures.
Disulfide Bridge An oxidative bond is formed between the thiol side chains of two Cysteine residues.Well-established chemistry; can be reversed under reducing conditions.
Side-Chain Lactam Bridge An amide bond is formed between the side chains of an acidic (e.g., Asp) and a basic (e.g., Lys) amino acid.Offers high stability and allows for varying ring sizes to fine-tune conformation.
Thioether (Stapling) A hydrocarbon staple is formed by linking two olefin-bearing unnatural amino acids via olefin metathesis.Stabilizes α-helical conformations; enhances cell permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR serves as a powerful predictive tool to guide rational peptide design, saving significant time and resources by prioritizing the synthesis of the most promising analogues.

The QSAR process begins with a "training set" of this compound analogues for which biological activity (e.g., IC₅₀ or Kᵢ values) has been experimentally determined. For each analogue, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

1D/2D Descriptors: Molecular weight, logP (hydrophobicity), polar surface area (PSA), and topological indices that describe molecular branching and connectivity.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as van der Waals volume, dipole moment, and solvent-accessible surface area.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for peptides. These methods align the 3D structures of the training set molecules and calculate steric and electrostatic field values at thousands of points on a surrounding grid.

Using statistical techniques, most commonly Partial Least Squares (PLS) regression, a mathematical model is generated that links the descriptors to the observed biological activity. The resulting QSAR equation can be visualized as a 3D contour map, highlighting regions where, for example, increased steric bulk or positive electrostatic potential is predicted to enhance or diminish activity. After rigorous validation, this model can be used to predict the activity of novel, yet-to-be-synthesized this compound analogues, thereby guiding chemists toward designs with the highest probability of success.

Table 3: Key Components of a Typical QSAR Study for this compound Analogues This table breaks down the essential elements and workflow of a QSAR analysis.

QSAR ComponentDescriptionExample in a this compound Context
Training Set A collection of structurally related compounds with experimentally measured biological activities.A series of 30 this compound analogues with substitutions at each position and their measured binding affinities for a specific receptor.
Molecular Descriptors Numerical values that represent the physicochemical properties of the molecules.Hydrophobicity (logP) of the C-terminal residue; steric parameters (Taft's E_s) for side chains; CoMFA steric and electrostatic field values.
Statistical Model A mathematical equation that correlates the descriptors with biological activity.A PLS regression model: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(E_s) + ...
Model Validation Statistical assessment of the model's robustness and predictive power (e.g., using cross-validation or an external test set).Calculation of q² (cross-validated R²) and r²_pred (predictive R²) values to ensure the model is not overfitted and can accurately predict new compounds.
Predictive Application Using the validated model to estimate the activity of virtual, unsynthesized compounds.Predicting the binding affinity of a novel Thr-Pro-Cyclohexylalanine analogue before committing resources to its chemical synthesis.

Advanced Analytical Methodologies for Thr Pro Leu Research

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable tools in modern peptide research.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for the analysis of peptides like Thr-Pro-Leu. escholarship.orgnih.gov In this approach, the peptide is first separated from other components in a sample by liquid chromatography. The separated peptide then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured, confirming its identity.

Tandem mass spectrometry (LC-MS/MS) provides even more detailed structural information. After the initial mass analysis, the peptide ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern allows for the definitive sequencing of the amino acid residues. For instance, peptide mapping with LC-MS/MS has been used to confirm the primary structure of proteins, where the sequence of the first five N-terminal amino acids, including the this compound sequence, was determined. cellsciences.comusbio.net This technique is also used to identify peptides in complex biological samples, such as those from seahorse extracts and black soldier fly larvae. mdpi.comresearchgate.netnih.govresearchgate.net

The versatility of LC-MS/MS is further demonstrated in its application for the quantification of amino acids in various biological matrices, often employing hydrophilic interaction chromatography for separation. nih.gov To ensure accuracy, stable isotope-labeled amino acids are commonly used as internal standards. nih.gov

Table 1: Applications of LC-MS and LC-MS/MS in Peptide Analysis
ApplicationTechniqueKey FindingsCitations
Peptide SequencingLC-MS/MSConfirmed the N-terminal sequence of recombinant human G-CSF as this compound-Gly-Pro. cellsciences.comusbio.net
Identification in Natural ExtractsLC-MS/MSIdentified the peptide this compound-Leu-Lys in bioactive fractions from black soldier fly larvae. mdpi.com
Characterization of Bioactive PeptidesQ-TOF-MSIdentified peptides including Pro-Trp-Thr-Pro-Leu from seahorse extracts. nih.govresearchgate.net
Quantitative Amino Acid AnalysisLC-MS/MSDeveloped methods for the rapid and accurate quantification of amino acids in biological fluids. nih.govnih.gov
Analysis of Post-Translational ModificationsLC/MS/MSCharacterized peptides modified by iodoacetamide, including one containing the sequence Ala-Tyr-Pro-Thr-Pro-Leu-Arg. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of the amino acid composition of peptides following their hydrolysis. d-nb.infocore.ac.uk To make the non-volatile amino acids suitable for GC analysis, they must first be converted into volatile derivatives. researchgate.net This derivatization process is a critical step in the analytical workflow. lcms.cz

Once derivatized, the amino acids are separated by gas chromatography and detected by mass spectrometry. researchgate.netubbcluj.ro This method allows for the quantification of individual amino acids, providing information about the composition of the original peptide. ubbcluj.ro For example, GC-MS has been used to analyze the amino acid composition of various biological samples after derivatization to their trifluoroacetyl ester or TBDMS derivatives. researchgate.netubbcluj.ro

Table 2: GC-MS for Amino Acid Analysis
Derivatization MethodKey FeaturesCitations
Alkyl ChloroformateFast, robust, and matrix tolerant. lcms.cz
TBDMSAllows for the analysis of a wide range of amino acids. researchgate.net
Trifluoroacetyl EstersUsed for the diagnosis of aminoacidemias. ubbcluj.ro

High-Performance Liquid Chromatography (HPLC) Variations

High-performance liquid chromatography (HPLC) is a cornerstone of peptide analysis, offering various modes of separation to suit different analytical needs. who.int

Reversed-Phase HPLC (RP-HPLC) for Purification and Quantification

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purification and quantification of peptides like this compound. cellsciences.comgoogle.comimmunotools.de In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

This technique is routinely used to assess the purity of synthetic peptides and to purify them from crude reaction mixtures. google.comscienggj.org For instance, the purity of recombinant human G-CSF, which contains the this compound sequence, is often determined by RP-HPLC. cellsciences.comusbio.net Furthermore, RP-HPLC is employed for the quantitative analysis of amino acids after pre-column derivatization, which enhances their detection. nih.govresearchgate.netgoogle.com

Table 3: RP-HPLC in Peptide Analysis
ApplicationKey FeaturesCitations
Purity AssessmentDetermines the purity of synthetic and recombinant peptides. cellsciences.comusbio.netimmunotools.de
PurificationIsolates peptides from complex mixtures. google.comscienggj.org
Quantitative Amino Acid AnalysisQuantifies amino acids after derivatization. nih.govresearchgate.netgoogle.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of HPLC that is particularly well-suited for the separation of polar compounds, including small, polar peptides. nih.gov In HILIC, the stationary phase is polar, and the mobile phase is a mixture of an organic solvent and a small amount of water. This technique provides better retention and peak shape for polar analytes that are not well-retained by RP-HPLC. HILIC is often coupled with mass spectrometry for the sensitive and specific detection of peptides and amino acids. nih.gov

Chiral Analysis of Amino Acid Residues in Peptides

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. sigmaaldrich.com Therefore, chiral analysis is a critical aspect of peptide characterization. mdpi.com The amino acids Threonine and Leucine (B10760876) in the this compound peptide are chiral, and Proline's cyclic structure introduces unique conformational constraints. wikipedia.orgplos.org

Several analytical techniques are employed to determine the chirality of amino acids within a peptide. mdpi.com These methods typically involve either the use of a chiral stationary phase (CSP) in chromatography or the derivatization of the amino acids with a chiral reagent to form diastereomers that can be separated on a non-chiral column. mdpi.comnih.gov

Marfey's method is a classic example of the latter approach, where the peptide is hydrolyzed, and the resulting amino acids are reacted with a chiral derivatizing agent. nih.gov The resulting diastereomers can then be separated by RP-HPLC. nih.gov For amino acids with a second chiral center, like threonine, more advanced techniques such as HPLC-SPE-NMR may be required for unambiguous stereochemical assignment. nih.gov Chiral gas chromatography has also been used to determine the absolute configuration of amino acids in peptides. acs.org The unique stereochemical properties of proline, such as its constrained φ dihedral angle and its influence on cis-trans isomerism of the peptide bond, can be investigated using a combination of synthesis of modified peptides and NMR analysis. plos.orgnih.govacs.org

Table 4: Methods for Chiral Analysis of Amino Acids in Peptides
TechniquePrincipleApplication ExampleCitations
Marfey's MethodDerivatization with a chiral reagent followed by RP-HPLC separation of diastereomers.Determination of the absolute configuration of amino acids in laxaphycins. mdpi.com
HPLC-SPE-NMR with Marfey's AnalysisSeparation of Marfey's derivatives by HPLC, trapping of peaks, and analysis by NMR.Unambiguous assignment of the Cβ configuration of threonine. nih.gov
Chiral Gas ChromatographySeparation of derivatized amino acid enantiomers on a chiral GC column.Determination of the absolute configuration of amino acids in kahalalides. acs.org
Proline Editing and NMRSynthesis of peptides with stereospecifically modified proline residues and conformational analysis by NMR.Examining the effects of proline substitution on cis-trans isomerism. nih.govacs.org

Derivatization Methods and Chromatographic Separation for Enantiomer Discrimination

The unambiguous determination of a peptide's stereochemistry is critical, as different enantiomers can exhibit vastly different biological activities. For peptides like this compound, which contain multiple chiral centers, chromatographic separation of the stereoisomers often requires derivatization with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated using non-chiral chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govmdpi.comresearchgate.net

Several CDAs are employed for the enantiomeric resolution of amino acids and peptides. nih.gov Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs are widely used. nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the N-terminal amino group of the peptide under basic conditions, yielding diastereomeric derivatives. nih.gov These derivatives can then be separated by reversed-phase HPLC and detected by UV-Vis spectrophotometry, typically at 340 nm. nih.gov The elution order of the diastereomers provides information about the configuration of the amino acids in the peptide.

Other notable CDAs include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amino group to form thiourea (B124793) derivatives. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Another agent used for creating diastereomers for LC separation. nih.gov

(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC): This agent reacts with the amine group to form diastereomers that can be separated. acs.org

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for chiral analysis, though it requires the derivatization of the peptide to increase its volatility. researchgate.netoup.com This typically involves a two-step process: esterification of the carboxyl groups followed by acylation of the amino and other functional groups. researchgate.net Chiral stationary phases, such as those based on L-valine derivatives (e.g., Chirasil-L-Val), can also be used to directly separate the enantiomers of derivatized amino acids and small peptides. researchgate.netnih.gov

Table 1: Chiral Derivatizing Agents and Chromatographic Conditions

Chiral Derivatizing Agent (CDA)Analyte Group ReactedTypical Chromatographic MethodDetection MethodKey Findings/Applications
Marfey's Reagent (FDAA) and its variants (e.g., FDNP-L-Leu-NH₂)N-terminal amino groupReversed-Phase HPLCUV (340 nm), MSWidely used for assigning stereochemistry of amino acids in trace amounts. nih.govmdpi.com Different variants can optimize separation. nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC)Amino groupReversed-Phase HPLC, Ion Mobility Spectrometry (IMS)Fluorescence, MSForms stable diastereomers for separation; used in IMS for chiral discrimination. acs.org
Alkyl Chloroformates (e.g., Ethyl Chloroformate)Amino and Carboxyl groups (two-step)Gas Chromatography (GC) on a chiral column (e.g., Chirasil-L-Val)Mass Spectrometry (MS)Rapid derivatization for volatile derivatives suitable for GC-MS enantiomeric analysis. oup.comnih.gov

Capillary Electrophoresis (CE) for Peptide Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution analytical technique well-suited for the separation of polar and charged molecules like peptides. nih.govnih.gov Its separation mechanism is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. tandfonline.com This makes CE an excellent orthogonal technique to HPLC for peptide analysis and characterization. nih.gov

For peptides such as this compound, Capillary Zone Electrophoresis (CZE) is the most common mode of CE. acs.org Key operational parameters must be optimized to achieve successful separation, including the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. nih.govnih.gov The pH of the BGE is particularly crucial as it determines the net charge of the peptide by influencing the protonation state of its N-terminal amine, C-terminal carboxyl, and any ionizable side chains. Separations are often performed at low pH (e.g., 2.5) where peptides are positively charged and differences in charge are maximized. tandfonline.com

Additives to the BGE can enhance separation selectivity. These include:

Organic Solvents: Methanol or acetonitrile can modify the viscosity and dielectric constant of the buffer.

Ion-Pairing Reagents: Can interact with charged analytes to modify their electrophoretic mobility. nih.gov

Cyclodextrins: Used as chiral selectors to separate peptide enantiomers. nih.gov

Research has demonstrated the successful separation of prolyl dipeptides, including Pro-Leu, using a flow-gated CE system, achieving separation in under 30 seconds. nih.gov Furthermore, studies using CZE at subzero temperatures have successfully separated the cis and trans conformers of peptidyl-proline bonds, a phenomenon relevant to this compound due to its proline residue. At low temperatures (e.g., -12°C to -17°C), the interconversion between conformers slows sufficiently to allow their resolution as distinct peaks. nih.gov

Table 2: Capillary Electrophoresis Parameters for Peptide Analysis

CE ModeParameterTypical Conditions/ValueEffect on Separation
Capillary Zone Electrophoresis (CZE)Background Electrolyte (BGE)Sodium borate, sodium phosphate (B84403), or ammonium (B1175870) acetate (B1210297) buffers. nih.govmdpi.comControls pH and ionic strength, affecting analyte charge and migration speed.
pHLow pH (e.g., 2.5-3.5) or high pH (e.g., 9.2). tandfonline.comnih.govMaximizes charge differences between peptides. Low pH leads to positive ions, high pH to negative ions.
Applied Voltage15-30 kV. mdpi.comchromatographyonline.comHigher voltage generally leads to faster separations and sharper peaks, but increases Joule heating.
TemperatureAmbient (20-25°C) or subzero (e.g., -12°C). nih.govmdpi.comAffects buffer viscosity and conformation of analytes. Subzero temperatures can resolve interconverting conformers. nih.gov

Isotope Labeling Strategies for Research Applications (e.g., NMR, MS)

Isotope labeling is an indispensable tool in modern peptide and protein research, enabling detailed structural and quantitative studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jpt.comsilantes.com In this strategy, specific atoms in the this compound peptide are replaced with their heavier, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H). qyaobio.com These labeled peptides are chemically identical to their natural counterparts but are distinguishable by their mass, making them ideal internal standards for quantitative MS experiments (a technique known as AQUA - Absolute QUAntitation). qyaobio.com

The synthesis of isotopically labeled this compound is most commonly achieved using solid-phase peptide synthesis (SPPS). silantes.com This method involves the sequential coupling of amino acids, which are attached to a solid resin support. beilstein-journals.org To create the labeled peptide, one or more of the constituent amino acids (Threonine, Proline, or Leucine) are introduced as their isotopically enriched versions during the synthesis process. silantes.combeilstein-journals.org For example, to create a fully ¹³C/¹⁵N-labeled peptide, all three amino acids used in the synthesis would be uniformly labeled. beilstein-journals.org

Applications in NMR and MS:

NMR Spectroscopy: Uniform or selective labeling with ¹³C and ¹⁵N is crucial for multidimensional NMR experiments that are used to determine the three-dimensional structure of peptides in solution. jpt.comnih.gov Isotope labeling helps to resolve spectral overlap and allows for the assignment of resonances to specific atoms in the peptide. nih.govnih.gov Deuterium labeling is often used in larger systems to reduce signal broadening and simplify complex spectra. sigmaaldrich.com

Mass Spectrometry: In quantitative proteomics, a known amount of a heavy-isotope-labeled version of this compound can be added to a biological sample. The relative signal intensities of the 'light' (natural abundance) and 'heavy' (labeled) peptide in the mass spectrometer allow for precise quantification of the endogenous peptide. qyaobio.comduke.edu

Table 3: Common Isotope Labeling Strategies for Peptides

Isotope(s)Labeling ApproachPrimary Analytical ApplicationInformation Gained
¹³C, ¹⁵NUniform labeling of one or more amino acid residues via SPPS. beilstein-journals.orgNMR SpectroscopyResonance assignment, 3D structure determination, and dynamic studies. nih.gov
¹³C, ¹⁵N, ²HIncorporation of heavy amino acids as internal standards. qyaobio.comQuantitative Mass Spectrometry (AQUA)Absolute quantification of the endogenous peptide in complex biological samples. qyaobio.com
²H (Deuterium)Uniform or selective deuteration, often combined with ¹³C/¹⁵N labeling. sigmaaldrich.comNMR of larger systemsSimplifies spectra and reduces relaxation for improved resolution. sigmaaldrich.com
¹³C, ¹⁵NSite-specific labeling of a single amino acid in the sequence. silantes.comNMR and MSProbes specific sites for interaction studies or helps in assigning specific signals. silantes.comduke.edu

Synthetic Methodologies and Chemoenzymatic Approaches for Thr Pro Leu and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like Thr-Pro-Leu. researchgate.netresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. iris-biotech.deluxembourg-bio.com The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove byproducts and excess reactants. lsu.edu

The success of SPPS relies on a system of temporary and permanent protecting groups to ensure that amino acids are coupled in the correct sequence. lsu.eduacs.org Two main orthogonal protection strategies are widely used: the Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) scheme and the tert-Butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) scheme. iris-biotech.deacs.org

The Fmoc/tBu strategy is the most prevalent approach in modern SPPS due to its use of milder reaction conditions. luxembourg-bio.comiris-biotech.de The temporary Nα-amino group protection is provided by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.deiris-biotech.de The permanent side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based ethers, esters, and urethanes. iris-biotech.de For the synthesis of this compound, the side chain of Threonine is protected as a tBu ether (Thr(tBu)). Proline does not have a side chain requiring protection, and the Leucine (B10760876) side chain is aliphatic and unreactive. The final cleavage from the resin and removal of the side-chain protecting groups are accomplished simultaneously with a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

The Boc/Bzl strategy was the original method developed for SPPS. luxembourg-bio.com It uses the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like TFA. nih.gov The permanent side-chain protecting groups are benzyl (Bzl) based and are removed, along with cleavage from the resin, by a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govgoogle.com In the synthesis of this compound, the Threonine side chain would be protected with a benzyl ether (Thr(Bzl)). rsc.org While robust, the harsh conditions required for final cleavage limit its application and have led to the wider adoption of the milder Fmoc/tBu chemistry. iris-biotech.de

FeatureFmoc/tBu ChemistryBoc/Bzl Chemistry
Nα-Protecting Group Fmoc (Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF) iris-biotech.deAcid-labile (e.g., TFA) nih.gov
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)
Thr Side-Chain Group tBu (tert-butyl) rsc.orgBzl (Benzyl) rsc.org
Final Cleavage Strong acid (e.g., TFA) iris-biotech.deVery strong acid (e.g., HF, TFMSA) nih.gov
Key Advantage Milder overall conditions luxembourg-bio.comEffective for some "difficult sequences" luxembourg-bio.com

The solid support is a crucial component of SPPS, and the linker molecule connects the first amino acid to this inert resin. lsu.eduillinois.edu The nature of the linker dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its release. thermofisher.com The linker's stability must be orthogonal to the Nα-protecting group used during chain elongation. nih.gov

For the synthesis of this compound with a C-terminal carboxylic acid using the Fmoc/tBu strategy, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices.

Wang Resin : This is a p-alkoxybenzyl alcohol-based resin. nih.gov The first amino acid (Leucine) is attached via an ester bond. Cleavage requires a high concentration of TFA (typically 95%), which simultaneously removes tBu-based side-chain protecting groups. acs.org However, the cleavage conditions can sometimes lead to side reactions like alkylation of sensitive residues. acs.org

2-CTC Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, such as dilute TFA in dichloromethane (B109758) (DCM). peptide.com This allows for the synthesis of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.

To obtain this compound with a C-terminal amide (this compound-NH2), a resin like the Rink Amide resin is used. This linker is designed to release a C-terminal amide upon cleavage with TFA. rsc.org

The cleavage cocktail typically contains TFA as the main cleaving agent, along with a variety of "scavengers." These are reagents added to trap the reactive cationic species (like tBu cations) generated during deprotection, preventing them from causing unwanted side reactions with sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. thermofisher.com For a simple peptide like this compound, a common cleavage cocktail is TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5). acs.org

Resin LinkerC-Terminal FunctionalityTypical Cleavage Condition (Fmoc/tBu)Key Features
Wang Carboxylic AcidTFA / Scavengers (e.g., 95% TFA) acs.orgStandard choice for peptide acids; moderate acid lability. nih.gov
2-Chlorotrityl (2-CTC) Carboxylic AcidDilute TFA (e.g., 1-2% in DCM)Very acid-sensitive; used for protected fragments. peptide.com
Rink Amide AmideTFA / Scavengers (e.g., 95% TFA) rsc.orgStandard choice for peptide amides.

SPPS is well-suited for automation, and numerous automated peptide synthesizers are commercially available. researchgate.netamidetech.com For research-scale production of this compound, such as for screening in biological assays or for use as an analytical standard, automated synthesis is highly efficient. An automated system performs the repetitive cycles of deprotection, washing, coupling, and washing, significantly reducing manual labor and improving reproducibility. amidetech.com A synthesis cycle for adding a single amino acid can be completed rapidly, allowing for the assembly of a tripeptide like this compound in a matter of hours. amidetech.com

Scaling up the synthesis of this compound from a typical research scale (e.g., 0.1 mmol) to a larger production scale (grams or kilograms) presents several challenges. researchgate.netresearchgate.net

Reaction Efficiency : At each step, the coupling and deprotection reactions must be driven to completion. An efficiency of 99% per step, which is excellent for a short peptide, still results in the accumulation of deletion sequences, which can be difficult to purify away from the target peptide. acs.org

Reagent and Solvent Use : Large-scale synthesis consumes significant quantities of solvents (like DMF) and excess reagents, leading to high costs and considerable chemical waste. researchgate.netrsc.org

Physical and Chemical Stability : The resin must be physically stable to withstand mechanical stirring in large reactors and chemically stable throughout the entire synthesis process. lsu.edu

Purification : The purification of large quantities of crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) becomes a significant bottleneck at scale.

For research production, where tens to hundreds of milligrams are often sufficient, automated synthesizers using standard Fmoc/tBu chemistry provide a reliable and rapid route to obtaining high-purity this compound. csic.es

Solution-Phase Peptide Synthesis for Specific Applications

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable and sometimes preferred method for specific applications, such as the large-scale industrial production of peptides or when incorporating complex, non-standard modifications. thaiscience.infoekb.eg In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified, typically through extraction or crystallization, before the Nα-protecting group is removed for the next coupling reaction. nih.gov

The synthesis of this compound in solution would involve a stepwise approach, for example:

Coupling of Nα-protected Threonine (e.g., Z-Thr-OH) with Proline methyl ester (H-Pro-OMe) using a coupling agent like propylphosphonic anhydride (B1165640) (T3P®) to form the dipeptide Z-Thr-Pro-OMe. rsc.org

Purification of the dipeptide.

Removal of the Z-group by hydrogenation to yield H-Thr-Pro-OMe.

Coupling of the deprotected dipeptide with Nα-protected Leucine.

A key advantage of this method is that intermediates are purified at each stage, which can lead to a very pure final product and avoids the accumulation of deletion sequences seen in SPPS. ekb.eg However, the process is significantly more labor-intensive and time-consuming than SPPS, especially for longer peptides. ekb.eg

Fragment Condensation and Ligation Techniques

For the synthesis of larger analogs of this compound or for incorporating it into a larger polypeptide chain, fragment condensation techniques are employed. These methods involve the synthesis of smaller, protected peptide fragments (like this compound itself) which are then joined together. rsc.org

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments in aqueous solution. nih.govjst.go.jp The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. rsc.org The reaction is highly chemoselective and forms a native peptide bond at the ligation site. nih.gov

While direct NCL of this compound is not conventional due to its small size, the principles of NCL are critical for synthesizing complex analogs or incorporating the motif into larger proteins. The main limitation of NCL is the strict requirement for a cysteine residue at the ligation junction, which is a relatively rare amino acid. illinois.edu

To overcome this, cysteine surrogate strategies have been developed to allow ligation at other amino acid sites, including Leucine. researchgate.netnih.gov This approach involves using an amino acid analog that contains a thiol group to facilitate the NCL reaction. Following ligation, the thiol group is removed in a desulfurization step to yield the native amino acid. illinois.edu

For example, to ligate a fragment ending in -Thr-Pro to a fragment beginning with Leu-, one could use a β-mercaptoleucine or γ-mercaptoleucine as a cysteine surrogate. rsc.org The synthetic scheme would be:

Synthesize a peptide fragment with a C-terminal thioester, e.g., Fragment A-Thr-Pro-SR.

Synthesize a second fragment with an N-terminal mercapto-leucine surrogate, e.g., H-Leu(SH)-Fragment B.

Perform the NCL reaction between the two fragments.

Conduct a desulfurization reaction (e.g., using a radical initiator or metal-free conditions) to remove the thiol group, converting the mercapto-leucine into a native leucine residue and forming the final ligated product Fragment A-Thr-Pro-Leu-Fragment B. rsc.orgresearchgate.net

This ligation-desulfurization strategy has successfully extended the power of NCL to ligation at Leu, Thr, Val, and Pro, among other sites, enabling the total chemical synthesis of complex proteins that lack conveniently located cysteine residues. nih.gov

Chemo-Selective Ligation Reactions for Complex Peptides

Chemo-selective ligation reactions are powerful techniques for the synthesis of complex peptides and proteins from unprotected peptide segments. These reactions rely on the chemoselective coupling of mutually reactive functional groups, allowing for the formation of a native peptide bond in aqueous solution. wikipedia.orgrsc.org Native Chemical Ligation (NCL) is the most prominent of these methods. nih.gov In a typical NCL reaction, a peptide with a C-terminal thioester reacts with another peptide fragment possessing an N-terminal cysteine residue. nih.gov This process involves an initial, reversible transthioesterification, followed by an irreversible intramolecular S-to-N acyl shift, which forms a stable, native peptide bond at the ligation site. rsc.org

While direct synthesis of the tripeptide this compound via ligation is less common for such a short sequence, the principles are applicable, especially in the context of incorporating this compound into a larger polypeptide chain. For instance, a peptide fragment ending in ...-Thr(OH)-Pro-Leu-thioester could be synthesized and then ligated to a peptide fragment with an N-terminal cysteine.

A variation of this is the Ser/Thr ligation, which allows for ligation at serine or threonine residues. wikipedia.org This method involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) ester and a second peptide with an N-terminal serine or threonine. The reaction proceeds through an N,O-benzylidene acetal (B89532) intermediate, which, upon acidolysis, yields a native peptide bond. wikipedia.org This would be a potential strategy for synthesizing a larger peptide containing the this compound motif by ligating a fragment at the N-terminus of threonine.

Recently, β-lactone-mediated chemical ligation has emerged as an epimerization-free method for peptide synthesis, particularly useful for coupling at sterically hindered threonine residues. thieme-connect.comacs.org This technique involves reacting a peptide containing a C-terminal threonine-derived β-lactone with a peptide fragment, which can facilitate the formation of the Thr-Xaa bond. acs.org

Ligation StrategyReacting FragmentsLigation Site BondKey Features
Native Chemical Ligation (NCL) Peptide 1-C-terminal thioester + Peptide 2-N-terminal CysteineNative peptide bondHighly chemoselective; occurs in aqueous solution with unprotected peptides. nih.gov
Ser/Thr Ligation Peptide 1-C-terminal salicylaldehyde ester + Peptide 2-N-terminal Serine or ThreonineNative peptide bondEnables ligation directly at Ser or Thr residues. wikipedia.org
β-Lactone-Mediated Ligation Peptide 1-C-terminal Thr-β-lactone + Peptide 2-N-terminal amino acidNative peptide bondEpimerization-free; effective for sterically hindered Thr sites. thieme-connect.comacs.org

Chemoenzymatic Synthesis of Peptides

Chemoenzymatic peptide synthesis (CEPS) combines the precision of enzymatic catalysis with the flexibility of chemical synthesis, offering a green and efficient alternative to purely chemical methods. qyaobio.comnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions, minimizing the need for extensive side-chain protection and reducing the risk of racemization. nih.govresearchgate.net

Enzyme-Catalyzed Peptide Bond Formation

Enzyme-catalyzed peptide bond formation is the cornerstone of chemoenzymatic synthesis. numberanalytics.com The reaction is essentially the reverse of protein hydrolysis, where a protease catalyzes the aminolysis of an acyl donor by an amino acid or peptide nucleophile. tandfonline.com This process can be controlled in two primary ways: thermodynamically (equilibrium-controlled) or kinetically. qyaobio.comtandfonline.com

Equilibrium-Controlled Synthesis: In this approach, the reaction equilibrium is shifted towards synthesis by altering reaction conditions, such as using water-miscible organic solvents, or by product precipitation. tandfonline.com However, this method is often characterized by low yields and slow reaction rates. qyaobio.com

Kinetically-Controlled Synthesis: This is the more commonly employed strategy, where an activated C-terminal ester of the acyl donor (e.g., an alkyl or p-nitrophenyl ester) is used. tandfonline.comgoogle.com A serine or cysteine protease reacts with the ester to form a covalent acyl-enzyme intermediate. thieme-connect.de This intermediate can then be attacked by the amino group of the nucleophile (aminolysis) to form the new peptide bond, or by water (hydrolysis). tandfonline.com The success of this method relies on the rate of aminolysis being significantly higher than the rate of hydrolysis. tandfonline.comru.nl

For the synthesis of this compound, a plausible kinetically controlled approach would involve the enzymatic coupling of an N-protected threonine ester (e.g., Z-Thr-OEt) with the dipeptide Pro-Leu-NH2. Enzymes like thermolysin or chymotrypsin (B1334515) have been successfully used for synthesizing similar proline-containing tripeptides, such as Z-Pro-Leu-Gly-NH2. capes.gov.br A systematic study on the thermolysin-catalyzed synthesis of Z-Pro-Leu-Gly-OEt showed that optimizing factors like pH, enzyme concentration, and substrate ratios could lead to yields as high as 100%. capes.gov.br

Advantages in Stereoselectivity and Reaction Control

One of the most significant advantages of chemoenzymatic synthesis is the high degree of stereoselectivity imparted by the enzyme. researchgate.netmdpi.com Proteases are inherently chiral catalysts and typically show strict stereospecificity, exclusively coupling L-amino acids and preventing the racemization that can plague chemical coupling methods. nih.gov This is crucial for producing biologically active peptides, where stereochemical integrity is paramount.

Reaction control is another key benefit. nih.gov By carefully selecting the enzyme and optimizing reaction parameters such as pH, temperature, solvent, and substrate concentrations, the competition between aminolysis (synthesis) and hydrolysis (degradation) can be effectively managed to maximize product yield. nih.govresearchgate.net For instance, alkaline conditions generally favor the aminolysis reaction. nih.gov The use of engineered enzymes and substrate mimetics has further expanded the scope and efficiency of chemoenzymatic synthesis, allowing for the ligation of a wide variety of peptide sequences with high precision. qyaobio.comnih.gov

ParameterInfluence on Chemoenzymatic Synthesis
Enzyme Choice Determines specificity for amino acid residues at the ligation site.
pH Affects enzyme activity and the ionization state of the nucleophile; alkaline pH often favors aminolysis. nih.gov
Temperature Influences reaction rate and enzyme stability. researchgate.net
Solvent Organic co-solvents can shift the reaction equilibrium towards synthesis. tandfonline.com
Substrate Activation Use of C-terminal esters (kinetic control) leads to higher yields and faster reactions than thermodynamic control. google.com

Strategies for the Synthesis of Modified Peptides and Peptidomimetics

Incorporation of Non-Proteinogenic and Conformationally Restricted Amino Acids

The substitution of standard proteinogenic amino acids with non-proteinogenic or conformationally restricted analogs is a widely used strategy in medicinal chemistry to develop peptide-based drugs. nih.govmdpi.com Non-proteinogenic amino acids, which are not encoded in the standard genetic code, can introduce novel side-chain functionalities or stereochemistries. wikipedia.org For example, replacing Leucine in an analog of the peptide Aurein 1.2 with non-proteinogenic amino acids like Ornithine was shown to increase its potency. mdpi.com

Conformationally restricted amino acids are designed to limit the peptide backbone's flexibility, forcing it to adopt a specific secondary structure, such as a β-turn or a helix. explorationpub.comuni-regensburg.de This pre-organization can lead to higher binding affinity for a biological target. Examples include α,α-disubstituted amino acids like aminoisobutyric acid (Aib) or cyclic amino acids like 2-aminoindane-2-carboxylic acid (Aic). nih.govexplorationpub.com

In the context of this compound, one could synthesize analogs such as:

Thr-(D-Pro)-Leu: To probe the importance of the proline cis/trans isomerization.

Thr-Pro-(Nle): Replacing Leucine with Norleucine to investigate the role of the side-chain branching.

Thr-(Aic)-Leu: To induce a turn conformation.

These analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS), where the desired modified amino acid is incorporated as a protected building block. mdpi.com

Modification TypeExample Amino AcidRationale for Incorporation
Non-Proteinogenic (Stereochemistry) D-ProlineAlter peptide backbone conformation, increase proteolytic stability. nih.gov
Non-Proteinogenic (Side Chain) Norleucine (Nle)Mimic Leucine sterically but with different electronic properties. nih.gov
Conformationally Restricted 2-Aminoindane-2-carboxylic acid (Aic)Induce a specific turn-like structure in the peptide backbone. nih.gov

Synthesis of Cyclic and Branched Peptide Structures

Altering the global architecture of a peptide through cyclization or branching can dramatically improve its properties.

Cyclic Peptides: Cyclization constrains the peptide's conformation, which can enhance receptor binding affinity, increase stability against exopeptidases, and improve membrane permeability. nih.gov There are several strategies for cyclization:

Head-to-tail: The N-terminal amine is linked to the C-terminal carboxyl group. mdpi.com

Side-chain-to-side-chain: The side chains of two amino acids are linked.

Head-to-side-chain or Side-chain-to-tail: A terminal group is linked to an amino acid side chain. mdpi.com

For this compound, a head-to-tail cyclization would yield cyclo(this compound). The synthesis typically involves assembling the linear precursor on a solid support, followed by selective deprotection and on-resin or in-solution cyclization at high dilution to favor intramolecular reaction. google.comgoogle.com

Branched Peptides: Branched peptides, such as multiple antigenic peptides (MAPs), involve creating dendritic structures by attaching multiple peptide chains to a core scaffold, often built from lysine (B10760008) residues. biotage.compeptide.co.jp This strategy is used to create molecules with a high density of a particular epitope or functional unit. A branched analog of this compound could be synthesized by attaching two or more this compound chains to the α- and ε-amino groups of a lysine core. The synthesis is complex and requires orthogonal protecting groups to selectively deprotect the branch points for chain elongation. biotage.comnih.gov For example, an Fmoc-Lys(Dde)-OH residue can be used, where the Fmoc group is removed for linear chain extension and the Dde group is later removed to allow for the synthesis of the branch. biotage.com

Computational and Theoretical Investigations of Thr Pro Leu

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. acs.org By simulating the interactions between atoms over time, MD provides a detailed view of the conformational landscape of peptides like Thr-Pro-Leu. researchgate.netnih.gov

Dynamics of Peptide-Target Interactions

Understanding how this compound interacts with its biological targets is crucial for deciphering its mechanism of action. MD simulations can model the dynamic process of a peptide binding to a protein, providing insights into the key interactions that stabilize the complex. nih.govnih.gov These simulations can track the changes in both the peptide and the target protein's conformation upon binding, revealing the induced fit mechanisms that often govern molecular recognition. elifesciences.org

For example, simulations can highlight the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and its binding partner over time. mdpi.com This dynamic view is essential for understanding the specificity and affinity of the interaction. The proline residue can play a critical role in positioning the adjacent residues for optimal interaction with the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules like this compound. mdpi.com These methods, based on the principles of quantum mechanics, can accurately predict various molecular properties, including charge distribution, orbital energies, and the transition states of chemical reactions. nih.gov

Homology Modeling and De Novo Peptide Structure Prediction

In the absence of an experimentally determined structure, computational modeling techniques can be used to predict the three-dimensional conformation of this compound.

Homology modeling constructs a model of a target protein or peptide based on its sequence similarity to a protein of known structure (the template). nih.gov While more commonly used for larger proteins, the principles can be applied to peptides if suitable templates are available. researchgate.netbiorxiv.org The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.gov

De novo peptide structure prediction , on the other hand, aims to predict the structure from the amino acid sequence alone, without relying on a template. princeton.edu This approach is particularly relevant for small peptides like this compound, for which finding a homologous structure might be challenging. nih.gov These methods often employ algorithms that sample a vast conformational space and use energy functions to identify the most stable structures. bakerlab.org The development of sophisticated algorithms and increased computational power have significantly improved the accuracy of de novo predictions. mdpi.com

Advanced Molecular Docking Protocols for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.govnih.gov Advanced docking protocols go beyond simple rigid-body docking by incorporating flexibility for both the ligand and the protein, providing a more realistic representation of the binding process. acs.org

These protocols are crucial for identifying potential binding partners for this compound and for understanding the structural basis of its interactions. researchgate.net The process involves sampling a wide range of possible binding poses and then using a scoring function to rank them. nih.gov

Scoring Functions and Binding Affinity Estimation

Scoring functions are at the heart of molecular docking. frontiersin.org They are mathematical models used to approximate the binding free energy of a protein-ligand complex. acs.org There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. h-its.org

Force-field-based scoring functions calculate the binding energy based on classical mechanics principles, considering terms for van der Waals and electrostatic interactions. h-its.org

Empirical scoring functions use a set of weighted energy terms derived from experimental binding data of a large set of protein-ligand complexes. frontiersin.org

Knowledge-based scoring functions derive statistical potentials from the frequency of atomic interactions observed in known protein-ligand structures. acs.org

The accuracy of binding affinity estimation remains a significant challenge in computational chemistry. nih.govplos.org While scoring functions can effectively distinguish between good and bad binding poses, predicting the absolute binding affinity with high precision is often difficult. h-its.orgscispace.com Combining docking results with other computational methods, such as MD simulations and free energy calculations, can lead to more reliable predictions of binding affinity. nih.gov

Table 1: Computational Methods for this compound Investigation

Method Application Key Insights
Molecular Dynamics (MD) Simulations Conformational analysis, peptide-target interactions Peptide flexibility, conformational ensembles, dynamic binding processes
Quantum Chemical Calculations Electronic structure, reactivity Charge distribution, orbital energies, reaction mechanisms
Homology Modeling 3D structure prediction (template-based) Predicted structure based on known homologous structures
De Novo Structure Prediction 3D structure prediction (template-free) Predicted structure from amino acid sequence alone
Molecular Docking Ligand-protein binding prediction Preferred binding poses, key interacting residues
Scoring Functions Binding affinity estimation Ranking of binding poses, approximate binding free energy

Virtual Screening for Potential Peptide Ligands

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This process involves methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The screening of peptide libraries, including those containing all possible combinations of natural amino acids, can identify promising candidates for further experimental validation. mdpi.com

For a peptide like this compound, virtual screening would involve docking it into the active site of a target protein. The unique structural characteristics of its amino acids play a crucial role. Proline often induces specific turns in a peptide's backbone, which can be critical for fitting into a binding pocket. mdpi.com Leucine (B10760876), a hydrophobic amino acid, is frequently involved in interactions within hydrophobic pockets of target proteins, contributing significantly to binding affinity. nih.govmdpi.com Threonine can participate in crucial hydrogen bonding interactions with the target protein. frontiersin.org

While direct virtual screening data for this compound is not extensively published, studies on similar or larger peptides containing these residues highlight the methodology. For instance, molecular docking has been used to reveal how peptides occupy the active sites of enzymes like Dipeptidyl peptidase-IV (DPP-IV) or Angiotensin-I Converting Enzyme (ACE), forming hydrogen bonds and hydrophobic interactions. researchgate.netplos.org These studies generate binding energy scores and identify key interacting residues, which are crucial metrics for ranking potential peptide ligands.

Table 1: Illustrative Data from Virtual Screening of Bioactive Peptides

This table presents representative data from molecular docking studies of various bioactive peptides against their respective protein targets, illustrating the type of information generated during virtual screening.

Peptide SequenceTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Asn-Asp-Trp-His-Thr-Gly-Pro-Leu-SerDPP-IV-7.270S1 and S2 subsites researchgate.net
Thr-Tyr-Pro-His-Gln-Gln-Pro-Pro-Ile-Leu-ThrDPP-IV-7.421S1 and S2 subsites researchgate.net
Ala-Leu-Gly-Pro-Gln-Phe-TyrACE-Glu384, Tyr523, Ala354, His353 plos.org
Leu-Ala-Pro-Pro-Thr-MetACE-Gln281, His353, Ala354, Tyr523 plos.org
Ile-Pro-IleDPP-IV-Predicted hydrophobic and hydrogen bond interactions ucd.ie

Computational Design of Novel Peptide Sequences and Analogs

Computational design aims to create new peptide sequences or modify existing ones to enhance their activity, selectivity, or stability. researchgate.net This process often involves structure-based design, where the three-dimensional structure of the target is used to engineer peptides with improved binding characteristics. mdpi.comnih.gov For this compound, computational design could be employed to generate analogs with potentially superior therapeutic properties.

The design process might involve several strategies:

Amino Acid Substitution: Replacing one or more amino acids to improve interactions. For example, substituting Leucine with another hydrophobic residue or Threonine with Serine to modulate hydrogen bonding. Computational analysis can predict how such mutations affect binding affinity and specificity. nih.gov

Conformational Constraint: Introducing modifications to reduce the peptide's flexibility, which can enhance binding affinity and stability. This can be achieved by incorporating non-natural amino acids or through cyclization. mdpi.com The inherent rigidity of the Proline residue in this compound already provides a degree of conformational constraint.

Affinity Maturation: An iterative process of making small changes to the peptide sequence and using molecular dynamics (MD) simulations and binding free energy calculations (like MM-PBSA or MM-GBSA) to predict which changes lead to tighter binding. mdpi.com

Computational approaches have been successfully used to design novel peptide analogs for various targets. For example, replica exchange molecular dynamics has been used to predict the structure of active peptides, leading to the discovery of smaller, potent analogs. researchgate.net These methods allow for the systematic exploration of sequence and structure space to identify candidates with optimized properties before they are synthesized and tested in the laboratory.

Table 2: Examples of Computationally Designed Peptide Analogs and Evaluated Properties

This table illustrates how computational design is applied to create peptide analogs and the types of properties that are assessed in silico.

Parent Peptide/MotifDesign StrategyDesigned Analog ExampleComputationally Evaluated PropertyReference
RavZ LIR motifAffinity Maturation, Non-natural amino acidsPep3 (Ac-WE-Bz-T-Bz-DWpSpEQL-NH2)Binding Free Energy (ΔG*) mdpi.com
EMTPVNSGTruncation, Cyclizationcyclic-[EMTPVNPGQ]Conformational Dynamics, Stability researchgate.net
LPA₂ C-terminusStructure-based Design for SelectivityFD1 (Ac-FAPESL-NH2)Peptide Flexibility in Binding, Affinity vs. Selectivity nih.gov
Glucagon-like Peptide-1Ala-Scanning, Aib-SubstitutionRXL-3038 (H-Aib-E-G-T-A-T-S-D-Bip-Bip-NH2)Agonist Potency (QSAR model)N/A

Research Applications and Future Directions for Thr Pro Leu Studies

Thr-Pro-Leu as a Biochemical Probe for Signaling Pathways and Enzyme Mechanisms

The specific sequence of amino acids in a peptide is crucial for its function, often determining how it interacts with other molecules. The sequence containing this compound has been identified as a critical component in phosphorylation events, which are fundamental to a vast number of cellular signaling pathways.

Enzyme Substrate Specificity: Research has identified the consensus sequence Pro-Leu-Ser/Thr-Pro as a primary structure recognized and phosphorylated by specific protein kinases. nih.gov A notable example is the epidermal growth factor receptor (EGFR), which is phosphorylated at the Threonine-669 (Thr669) residue by a growth factor-stimulated protein kinase known as ERT. nih.gov The sequence surrounding this site contains the Pro-Leu-Thr-Pro motif. This kinase also phosphorylates other key regulatory proteins, such as the c-myc protein at Serine-62 and the c-jun protein at Serine-246, both of which are located within a similar consensus sequence. nih.gov This makes peptides containing the this compound motif invaluable as biochemical probes.

Furthermore, a peptide fragment of the Epidermal Growth Factor Receptor, EGF-R (661-681), which includes the sequence Pro-Leu-Thr-Pro, serves as a substrate for Mitogen-Activated Protein Kinase (MAPK), allowing researchers to measure MAPK's catalytic activity. chemsrc.com

Applications as Research Tools: Synthetic peptides incorporating the this compound sequence can be used in various experimental settings:

Kinase Assays: These peptides serve as specific substrates in in vitro assays to measure the activity of kinases like ERT and MAPK, helping to identify inhibitors or activators of these enzymes. nih.govchemsrc.com

Pathway Elucidation: By using labeled versions of these peptides, researchers can trace their interactions within cell lysates to identify binding partners and further delineate the signaling cascades they participate in. The MAPK pathway, for instance, is involved in cellular processes like proliferation and differentiation, and tools to study its activity are crucial. chemsrc.commdpi.com

Enzyme Mechanism Studies: The interaction between a kinase and its substrate peptide can be analyzed using techniques like quantum mechanics and molecular mechanics (QM/MM) to model the reaction mechanism in detail. mdpi.com Understanding how an enzyme like a post-proline cleaving enzyme (PPCE) recognizes and acts upon the proline residue in the this compound sequence provides insight into its catalytic function. nih.gov

Potential for Designing Novel Research Compounds Targeting Specific Biological Systems

The identification of this compound as part of a key recognition motif for enzymes involved in major signaling pathways opens the door to designing novel compounds for research and therapeutic purposes. nih.gov The goal is to create molecules that can selectively interact with these pathways to modulate their activity.

Strategies for Compound Design:

Peptidomimetics and Pseudopeptides: Peptides themselves often make poor drugs due to rapid degradation in the body. jocpr.com Peptidomimetics are compounds that mimic the essential structure and function of a peptide but are designed for greater stability and bioavailability. jocpr.com Novel pseudopeptides based on the Pro-Leu sequence have been developed for various potential applications, demonstrating the feasibility of this approach. jocpr.com

Structural Modification: The bioactivity and stability of peptides can be enhanced through chemical modifications. Techniques such as cyclization, using D-amino acids instead of the natural L-amino acids, and halogenation can improve a peptide's pharmacological profile. nih.gov

Computational and Hybrid Approaches: Modern drug design often employs computational methods like molecular docking to predict how a designed compound will bind to its target protein. mdpi.comnih.gov This can guide the synthesis of more effective compounds. Hybridization design, which combines functional fragments from different peptides, is another efficient strategy to create multifunctional molecules. mdpi.com For example, using the known structures of enzymes in complex with their inhibitors, researchers can design new compounds with improved selectivity and potency. acs.org

These designed compounds can be used as highly specific tools to probe biological systems or as starting points for the development of new drugs targeting diseases where the identified pathways, such as the MAPK pathway, are dysregulated. mdpi.comresearchgate.net

Integration of Multi-Omics Data (e.g., Peptidomics, Phosphoproteomics) in Peptide Research

To fully understand the biological roles of peptides like this compound, researchers are increasingly turning to "multi-omics" approaches, which integrate data from different large-scale biological studies. Peptidomics and phosphoproteomics are particularly relevant.

Peptidomics: This field focuses on the global study of endogenous peptides in a biological sample. nih.govcreative-proteomics.com It can identify and quantify thousands of peptides, providing a snapshot of protein processing, degradation, and the generation of bioactive fragments under specific conditions. creative-proteomics.combiogenity.com Peptidomics is considered a crucial link between proteomics (the study of proteins) and metabolomics (the study of small molecule metabolites). creative-proteomics.comfrontiersin.org

Phosphoproteomics: This is a branch of proteomics that specifically identifies and quantifies phosphorylated proteins and peptides. nih.gov Given that the this compound motif is a key site for phosphorylation, phosphoproteomics is essential for identifying which proteins are modified at this sequence in response to cellular signals. nih.gov Recent advances allow for in-depth analysis of phosphopeptides even in complex samples like blood serum. acs.org

By integrating these datasets, researchers can build a comprehensive picture of how signaling networks operate. For instance, a peptidomics study might identify an increase in peptides containing the this compound sequence under certain disease conditions, while a parallel phosphoproteomics study could confirm that this sequence is hyper-phosphorylated on a specific set of proteins, pointing to a dysregulated kinase pathway. This integrated approach is powerful for discovering biomarkers and new therapeutic targets. frontiersin.orgnih.govresearchgate.net

Table 1: Applications of Multi-Omics in this compound Research

Omics Field Application for this compound Research Key Insights
Peptidomics Identify and quantify endogenous peptides containing the this compound sequence. biogenity.com Reveals protein processing and degradation pathways that generate these peptides; potential for biomarker discovery. biogenity.comnih.gov
Phosphoproteomics Detect phosphorylation events specifically at this compound motifs within proteins. nih.govacs.org Maps kinase-substrate relationships and quantifies signaling pathway activity involving this motif. nih.gov
Multi-Omics Integration Correlate the presence and phosphorylation status of this compound peptides with other biological data (e.g., gene expression, metabolites). frontiersin.org Provides a systems-level understanding of the peptide's role in cellular networks and disease. nih.gov

Development of High-Throughput Screening Assays for Peptide Activity in Academic Settings

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. creative-biolabs.com The development of HTS assays is crucial for discovering novel functions and modulators of peptides like this compound, and these technologies are increasingly accessible in academic research.

Types of HTS Assays for Peptide Research:

Luminescence-Based Assays: These assays use light-producing reactions to measure biological activity. For example, a bacterial strain can be engineered to produce light, and the reduction in light upon exposure to a peptide indicates antimicrobial activity. creative-biolabs.comresearchgate.net This can be adapted to measure other activities, such as cell viability in cancer cell lines.

Fluorescence-Based Assays: A common approach is a competitive binding assay, where a library of unlabeled peptides is screened for its ability to displace a known, fluorescently-labeled peptide from its target protein. drugtargetreview.com This method is fast, inexpensive, and easy to implement for screening large peptide libraries. drugtargetreview.com

Colorimetric Assays: These assays, such as the resazurin-based assay, produce a color change to indicate metabolic activity and are a cost-effective way to screen for peptide bioactivity. nih.gov

Reporter Gene Assays: Cells can be engineered with a reporter gene (like luciferase) that is controlled by a specific signaling pathway. mdpi.com If a peptide activates the pathway, the reporter gene is expressed, producing a measurable signal. This is a powerful tool for screening peptides that modulate specific pathways, such as the NF-κB pathway. mdpi.com

These HTS methods enable academic labs to screen libraries of this compound variants or other small molecules to find those that can, for instance, inhibit the ERT kinase or modulate MAPK signaling, accelerating the discovery of new research tools and potential drug leads. creative-biolabs.comdrugtargetreview.com

Emerging Methodologies in Peptide Research and Analytical Techniques

The field of peptide research is continually evolving, with new methodologies for synthesis and analysis enhancing the ability to study compounds like this compound.

Advances in Peptide Synthesis:

Hybrid Synthesis: While solid-phase peptide synthesis (SPPS) is common, it can be inefficient for very long peptides. Hybrid approaches that combine the strengths of SPPS and liquid-phase peptide synthesis (LPPS) are emerging to create large, high-quality peptides more efficiently. sterlingpharmasolutions.com

Green Chemistry: Traditional peptide synthesis generates significant chemical waste. mdpi.com New methods are being developed that are more environmentally friendly, for example, by using elevated temperatures to accelerate reactions and reduce the consumption of solvents like acetonitrile (B52724). mdpi.commug.edu.pl

Advances in Analytical Techniques: The characterization of peptides requires a suite of powerful analytical tools to determine their structure, purity, and behavior.

Chromatography and Mass Spectrometry (MS): High-Performance Liquid Chromatography (HPLC) remains the gold standard for peptide purification. sterlingpharmasolutions.com When coupled with Mass Spectrometry (HPLC-MS), it provides detailed information on molecular weight and sequence, allowing for the detection of modifications and degradation products. ijpsjournal.comijsra.net

Spectroscopy: Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure (e.g., alpha-helices) of peptides and monitor conformational changes. ijpsjournal.comijsra.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed 3D structural information in solution. ijsra.netnih.gov

Artificial Intelligence (AI): AI and deep learning are being used to discover novel functional peptides from proteome and microbiome data, which can significantly reduce the time and cost of identifying new peptide therapies. news-medical.net

These advanced methodologies provide researchers with the necessary tools to synthesize, purify, and conduct in-depth structural and functional analyses of this compound and its analogs with greater precision and efficiency. sterlingpharmasolutions.comijpsjournal.com

Remaining Scientific Challenges and Promising Future Research Avenues

Despite significant progress, several challenges remain in the study of peptides, while new avenues of research hold great promise for the future.

Scientific Challenges:

Stability and Delivery: A major hurdle for all peptide-based therapeutics is their inherent instability and difficulty crossing cell membranes. news-medical.net Overcoming this requires chemical modifications or advanced delivery systems. nih.gov

Manufacturing Costs: The synthesis and purification of peptides can be expensive, which can be a barrier to widespread research and clinical use. Developing more efficient and "green" manufacturing processes is a key goal. mdpi.comtandfonline.com

From Motif to Molecule: For this compound, a primary challenge is to move from its identification as a functional motif within larger proteins to developing small, independent peptides or peptidomimetics that retain and enhance this function for specific applications.

Future Research Directions:

Targeted Modulators: A promising avenue is the design and synthesis of this compound analogs as highly specific inhibitors or modulators of the kinases that recognize this sequence, such as ERT and MAPK. nih.govchemsrc.com This could lead to new tools for cancer research and other fields.

Comprehensive Pathway Mapping: Using the multi-omics approaches described earlier, researchers can work to create a complete map of the signaling pathways regulated by this compound phosphorylation, identifying all the proteins involved and how they are affected in health and disease. nih.govnih.gov

Immunopeptidomics: A new and exciting field, immunopeptidomics, studies the peptides presented by immune cells to trigger an immune response. nih.govresearchgate.net Future studies could investigate whether peptides containing the this compound sequence play a role in the immune system, potentially opening up applications in immunology and vaccine development.

AI-Driven Discovery: The use of artificial intelligence to screen virtual libraries of peptides will likely accelerate the discovery of novel bioactive sequences based on the this compound motif. news-medical.net

The journey from identifying a simple tripeptide motif to developing functional research tools and potential therapeutics is complex, but the convergence of advanced synthesis, multi-omics, and computational methods provides a clear and promising path forward.

Q & A

Q. How can Thr-Pro-Leu be identified and quantified in complex biological mixtures?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with optimized ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance peptide retention and ionization efficiency. Validate results using synthetic this compound standards and isotopic labeling for internal calibration. Ensure matrix-matched controls to account for interference from biological samples .

Q. What experimental design considerations are critical for optimizing this compound synthesis protocols?

Methodological Answer: Employ a fractional factorial design to screen variables (e.g., solvent polarity, temperature, catalyst concentration). Prioritize orthogonal analytical methods (HPLC, NMR) for purity assessment. Include negative controls (e.g., omission of coupling reagents) to detect side reactions. Document reaction kinetics using time-resolved sampling .

Q. How should researchers structure a literature review on this compound’s biological roles?

Methodological Answer: Use Boolean search operators in PubMed/Scopus: ("this compound" OR "TPL peptide") AND ("bioactivity" OR "signaling pathway"). Categorize findings by model systems (e.g., in vitro vs. in vivo) and note conflicting results. Map functional hypotheses to structural motifs using tools like PyMOL for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Perform meta-analysis using random-effects models to account for inter-study variability. Stratify data by experimental conditions (e.g., cell line passage number, peptide purity >95%). Validate key findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference raw data repositories for methodological transparency .

Q. What strategies are effective for elucidating this compound’s mechanism of action in poorly characterized pathways?

Methodological Answer: Combine CRISPR-Cas9 knockout libraries with TPL treatment to identify genetic modifiers. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target proteins. Integrate multi-omics datasets (transcriptomics, proteomics) through pathway enrichment tools like STRING or DAVID .

Q. How should researchers validate computational predictions of this compound’s tertiary structure?

Methodological Answer: Compare molecular dynamics simulations (AMBER or GROMACS) with experimental circular dichroism (CD) spectra under varying pH conditions. Utilize mutagenesis to test predicted critical residues (e.g., Pro→Ala substitutions). Cross-validate with small-angle X-ray scattering (SAXS) data for solution-state conformation .

Q. What protocols ensure reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer: Standardize administration routes (e.g., intraperitoneal vs. intravenous) across cohorts. Quantify plasma stability using tandem mass spectrometry with scheduled MRM transitions. Apply population pharmacokinetic models (NONMEM) to account for inter-individual variability. Archive aliquots at -80°C with O₂-free packaging .

Q. How can interdisciplinary approaches enhance this compound research?

Methodological Answer: Integrate cheminformatics (QSAR models) with microbiological assays to predict antimicrobial peptide derivatives. Collaborate with computational chemists to design fragment-based libraries for SAR studies. Use microfluidics for high-throughput screening of membrane permeability .

Tables for Key Methodological Comparisons

Analytical Technique Use Case for this compound Detection LimitCritical ParametersReferences
LC-MS/MSQuantification in serum0.1 nMIon suppression controls, column temp
HDX-MSBinding site mapping5% deuterationQuench pH, digestion time
Surface Plasmon ResonanceReal-time binding kinetics10 µM KDFlow rate, regeneration buffer
Statistical Method Application SoftwareKey OutputsReferences
Random-effects meta-analysisReconciling bioactivity dataR/metaforI² statistic, forest plots
Population PK modelingInterspecies scalingNONMEMCL/F, Vd/F estimates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.